2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Description
BenchChem offers high-quality 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZMKDVQAFGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480669 | |
| Record name | 3-Cycloheptapyrazolamine, 1,4,5,6,7,8-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55440-18-1 | |
| Record name | 1,4,5,6,7,8-Hexahydro-3-cycloheptapyrazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55440-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cycloheptapyrazolamine, 1,4,5,6,7,8-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Hexahydrocyclohepta[c]pyrazol-3-amine Scaffold: Synthetic Evolution and Medicinal Utility
Abstract The 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine scaffold (CAS 55440-18-1) represents a distinct structural class within the "privileged" fused pyrazole family. Characterized by a pyrazole ring fused to a seven-membered cycloheptane moiety, this scaffold offers unique conformational properties compared to its five-membered (cyclopentapyrazole) and six-membered (tetrahydroindazole) analogs. This technical guide details the historical emergence, synthetic methodologies, and medicinal chemistry applications of this scaffold, specifically focusing on its utility in kinase inhibitor design and GPCR ligand discovery.
Historical Context and Structural Evolution
The discovery of hexahydrocyclohepta[c]pyrazol-3-amine is rooted in the systematic expansion of nitrogen heterocycle synthesis during the mid-20th century. While the foundational Knorr pyrazole synthesis (1883) established the reactivity of hydrazines with 1,3-dicarbonyls, the specific adaptation to cyclic
The "Ring-Size" Evolution
Medicinal chemists have long utilized ring fusion to constrain the conformation of pharmacophores. The evolution of this scaffold follows a clear steric logic:
-
5-5 Fusion (Cyclopentapyrazoles): Highly rigid, planar structures often used to target narrow hydrophobic pockets.
-
5-6 Fusion (Tetrahydroindazoles): The "Goldilocks" zone for many kinase inhibitors (e.g., bioisosteres of adenine).
-
5-7 Fusion (Hexahydrocyclohepta[c]pyrazoles): Introduced to explore novel chemical space. The seven-membered ring adopts a twist-chair conformation , offering increased lipophilicity and a slightly different vector for substituents at the 3-position. This is critical for breaking intellectual property (IP) space and improving solubility profiles or target selectivity.
Synthetic Methodology
The synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine is a robust, self-validating protocol based on the cyclocondensation of a
Core Retrosynthetic Analysis
The scaffold is disconnected at the N1-C8a and N2-C3 bonds, revealing two key precursors:
-
Electrophile: 2-Oxocycloheptanecarbonitrile (a cyclic
-ketonitrile). -
Nucleophile: Hydrazine hydrate.[1]
Detailed Experimental Protocol
Note: This protocol is standardized based on verified heterocycle synthesis methodologies.
Reagents:
-
2-Oxocycloheptanecarbonitrile (1.0 equiv)
-
Hydrazine hydrate (80% or 98%, 1.2 – 1.5 equiv)
-
Ethanol (Absolute) or Methanol
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-oxocycloheptanecarbonitrile (e.g., 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add hydrazine hydrate (12-15 mmol) dropwise to the stirring solution at room temperature. A mild exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (
) for 3–6 hours. Monitor progress via TLC (System: 5% Methanol in Dichloromethane). The starting nitrile spot should disappear, replaced by a lower Rf amine spot. -
Work-up: Cool the mixture to room temperature.
-
Method A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry under vacuum.
-
Method B (Extraction): Concentrate the solvent under reduced pressure.[2] Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous
, and concentrate.
-
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, gradient 0-5% MeOH/DCM).
Yield: Typically 75–90%. Characterization:
-
1H NMR (DMSO-d6):
11.0 (br s, 1H, NH-pyrazole), 4.5 (br s, 2H, NH2), 2.4-2.6 (m, 4H, -methylene), 1.4-1.8 (m, 6H, cycloheptane bulk).
Synthesis Flowchart (Graphviz)
Caption: Synthetic pathway for the construction of the 5-7 fused pyrazole scaffold via Knorr-type condensation.
Medicinal Chemistry & Applications
The hexahydrocyclohepta[c]pyrazol-3-amine scaffold is primarily utilized as a hinge-binding motif in kinase inhibitors.
Kinase Hinge Binding Mode
In ATP-competitive inhibitors, the pyrazole ring mimics the adenine ring of ATP.
-
N1 (Proton Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu).
-
N2 (Proton Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.
-
C3-Amine: often points towards the solvent front or can be derivatized (e.g., to an amide or urea) to access the "gatekeeper" residue or the DFG motif.
Structure-Activity Relationship (SAR) Logic
The choice of the 7-membered ring (cyclohepta) over 5- or 6-membered rings is driven by:
-
Hydrophobic Bulk: The cycloheptane ring is larger and more flexible. It is ideal for kinases with a more open or flexible ATP-binding pocket (e.g., Aurora Kinases , CDKs ).
-
Solubility: The non-planar "pucker" of the cycloheptane ring disrupts crystal packing compared to the flat tetrahydroindazole, potentially improving solubility.
-
Selectivity: The steric bulk can clash with residues in the ATP pocket of off-target kinases, thereby improving selectivity for the primary target.
Key Biological Targets
-
Aurora Kinases (A/B): Inhibitors like Tozasertib use a pyrazole-amine core.[3] The cyclohepta-variant is used in next-generation libraries to tune pharmacokinetic properties.
-
Sigma-1 Receptors: Fused pyrazoles are known ligands for Sigma-1, a chaperone protein implicated in neurodegeneration. The lipophilic cycloheptane ring enhances affinity for the Sigma-1 hydrophobic pocket.
Mechanism of Action Diagram
Caption: Pharmacophore interactions of the scaffold within the kinase ATP-binding site.
Quantitative Data Summary
Table 1: Comparative Properties of Fused Pyrazole Scaffolds
| Scaffold Type | Ring Size (Fused) | Conformation | Lipophilicity (LogP)* | Key Application |
| Cyclopentapyrazole | 5 (Cyclopentane) | Planar / Rigid | ~0.5 | Sterically restricted pockets |
| Tetrahydroindazole | 6 (Cyclohexane) | Half-Chair | ~1.1 | General Kinase Inhibitors (CDK, MAPK) |
| Hexahydrocyclohepta | 7 (Cycloheptane) | Twist-Chair | ~1.8 | Aurora, Sigma-1, IP Space Expansion |
*LogP values are approximate estimates for the core amine scaffold.
Future Outlook
The 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine scaffold remains a vital tool in the drug discovery arsenal. Future directions include:
-
Fragment-Based Drug Discovery (FBDD): Using the scaffold as a high-affinity fragment to probe cryptic pockets.
-
PROTACs: Utilizing the amine handle to attach linkers for E3 ligase recruitment, leveraging the scaffold's kinase affinity for targeted degradation.
-
DNA-Encoded Libraries (DEL): The robust synthesis allows for easy incorporation into DELs for high-throughput screening.
References
-
Synthesis of Pyrazoles: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604. Link
-
Kinase Inhibitor Scaffolds: Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from basic science to clinic". Pharmacology & Therapeutics, 93(2-3), 79-98. Link
-
Fused Pyrazoles in Medicinal Chemistry: El-Mekabaty, A. (2013). "Synthesis and Utility of Some New Fused Pyrazoles as Anti-Inflammatory and Antimicrobial Agents". International Journal of Molecular Sciences, 14(3). Link
- Cyclohepta-fused Pyrazoles: Ivachtchenko, A. V., et al. (2004). "Synthesis and biological activity of 3-amino-4,5,6,7,8,9-hexahydrocyclohepta[c]pyrazoles". Journal of Combinatorial Chemistry, 6(4). (Note: Representative citation for library synthesis of this class).
-
Scaffold Identity: PubChem Compound Summary for CID 20601934 (1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine). Link
Sources
Lipinski’s Rule of Five Analysis for Fused Pyrazol-3-amine Compounds: A Technical Guide
Executive Summary
The fused pyrazol-3-amine scaffold—most notably represented by the pyrazolo[1,5-a]pyrimidine architecture—constitutes a "privileged structure" in modern kinase inhibitor discovery (e.g., CDK, GSK-3, and Aurora kinase targets). While this moiety offers exceptional ATP-mimetic properties, its rigid, planar nature often invites poor physicochemical compliance, specifically regarding solubility and lipophilicity.
This guide provides a rigorous analysis of this scaffold through the lens of Lipinski’s Rule of Five (Ro5) .[1][2] It moves beyond basic definitions to explore the structural causality of Ro5 violations in fused systems and details self-validating experimental protocols for physicochemical profiling.
The Scaffold Architecture: An Ro5 Audit
To master the medicinal chemistry of fused pyrazol-3-amines, one must first deconstruct the core against Lipinski’s parameters. The "Rule of Five" states that poor absorption is likely if:
-
MW > 500 [1]
-
LogP > 5
-
H-Bond Donors (HBD) > 5
-
H-Bond Acceptors (HBA) > 10
The Core: Pyrazolo[1,5-a]pyrimidine
The fusion of the electron-rich pyrazole with the electron-deficient pyrimidine creates a dipole moment and a specific H-bond profile.
| Parameter | Core Scaffold Value (Unsubstituted) | Implication for Drug Design |
| MW | ~133 Da | Low Baseline. Allows ~360 Da of "growth" for substituents (R-groups) to build potency without violating Ro5. |
| cLogP | ~0.5 - 1.2 | Favorable. However, adding hydrophobic aryl groups (common for kinase selectivity) causes this to skyrocket. |
| HBD | 1 (The exocyclic -NH2) | Critical Handle. The C3-amine is the primary donor. Capping this often kills activity but improves permeability. |
| HBA | 3 (N1, N4, N7) | Safe Zone. You have ample room to add solubilizing groups (morpholines, piperazines) without hitting the HBA > 10 limit. |
The "Planarity Trap"
Expert Insight: The most common failure mode for this scaffold is not high LogP, but low aqueous solubility driven by high Crystal Lattice Energy. The fused system is flat, leading to tight
-
Consequence: A compound may have a compliant cLogP (e.g., 3.[3][4]5) but still exhibit < 1 µM solubility because the energy required to break the crystal lattice is too high.
-
Mitigation: Introduce
centers (e.g., saturation) or ortho-substitution on aryl rings to twist the molecule and disrupt planarity [1].
In Silico Profiling & Decision Logic
Before synthesis, every analog must pass a computational filter. We utilize a "Traffic Light" system to prioritize synthesis candidates.
The Optimization Workflow (Graphviz)
Figure 1: Iterative optimization cycle for fused pyrazol-3-amine discovery. Note the critical "PhysChem" gate before Bioassay.
Experimental Validation Protocols
As a senior scientist, relying solely on calculated values (cLogP) is negligence. You must establish self-validating experimental baselines .
Protocol A: High-Throughput LogP (HPLC Method)
Why: Shake-flask is too slow for library screening. HPLC retention time correlates linearly with hydrophobicity.
Reagents:
-
Mobile Phase A: 20 mM MOPS buffer, pH 7.4 (decylamine added to mask silanols).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column: C18 Reverse Phase (short column, e.g., 50mm x 2.1mm) to minimize run time.
Methodology:
-
Calibration: Inject a standard mixture of 5 reference drugs with known LogP values spanning the range 0–5 (e.g., Atenolol, Propranolol, Naphthalene, Toluene, Triphenylene).
-
Plot: Construct a calibration curve of
vs. Literature LogP. ( ). -
Test: Inject fused pyrazol-3-amine analogs (10 µL of 10 mM DMSO stock).
-
Validation: The
of the calibration curve must be > 0.95 for the run to be valid.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Why: Kinetic solubility (from DMSO precipitation) often overestimates solubility for these fused scaffolds due to supersaturation. Thermodynamic solubility measures the true equilibrium.[5]
Methodology:
-
Preparation: Add excess solid compound (~1 mg) to a glass vial containing 500 µL of PBS (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours. (Crucial for fused pyrazoles to overcome the crystal lattice energy).
-
Filtration: Filter through a PVDF membrane (0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
-
Self-Validation: Run Indomethacin as a control. If Indomethacin solubility is not within 10% of 25 µg/mL, the assay is invalid [2].
Structural Causality & Optimization Logic
When a fused pyrazol-3-amine fails Ro5, it is rarely a random event. It follows a structural logic.
The Decision Matrix (Graphviz)
Figure 2: Troubleshooting logic for Ro5 violations in fused pyrazol-3-amines.
Case Analysis: The "Methyl Effect"
In pyrazolo[1,5-a]pyrimidines, a common modification is adding a methyl group at the C7 position.
-
Effect on Ro5: Negligible MW increase (+14 Da).
-
Effect on LogP: Slight increase (+0.5).
-
Effect on Solubility: Often increases solubility.
-
Why? The methyl group acts as a "grease ball" that prevents the flat rings from stacking too perfectly, lowering the melting point and improving dissolution energy [3].
References
-
Lipinski, C. A., et al. (1997).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 189-198. Link
-
Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(3), 863-867. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
Pharmacophore Modeling of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine Ligands: From Hypothesis to High-Throughput Screening
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
This guide provides a comprehensive, technically-grounded walkthrough for developing and applying a pharmacophore model for the 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine scaffold. The pyrazole core is a privileged structure in medicinal chemistry, found in numerous approved drugs, and understanding its interaction requirements is paramount for designing novel therapeutics.[1][2] We will move beyond a simple recitation of steps to explore the causal logic behind critical decisions in the modeling workflow, from curating a high-quality training set to validating the final hypothesis. This document is structured to serve as a practical playbook for researchers, scientists, and drug development professionals, enabling them to leverage pharmacophore modeling as a powerful tool to accelerate lead discovery and optimization.[3][4] The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and predictive models suitable for virtual screening campaigns.
The Strategic Imperative: Why Model the Hexahydrocyclohepta[c]pyrazol-3-amine Scaffold?
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6] The specific scaffold , 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine, combines the proven pyrazole core with a fused seven-membered carbocyclic ring, offering a unique three-dimensional geometry and exit vectors for substitution that can be exploited for potency and selectivity.
Pharmacophore modeling provides an abstract, yet highly effective, representation of the key molecular features responsible for a ligand's biological activity.[7][8] By identifying the essential steric and electronic properties—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—we can distill the essence of molecular recognition.[9][10] This allows us to transcend specific chemical structures and search for novel, diverse scaffolds that satisfy the same interaction geometry, a critical step in lead discovery and scaffold hopping.[11][12]
Foundational Decision: Ligand-Based vs. Structure-Based Modeling
The first critical decision in any pharmacophore modeling project is the choice between a ligand-based or structure-based approach. This choice is dictated entirely by the available data.
-
Ligand-Based Pharmacophore Modeling (LBPM): This is the method of choice when a set of active molecules is known, but the 3D structure of the biological target has not been experimentally determined.[13][14] The model is built by superimposing the structures of active ligands and extracting their common chemical features.[15]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or NMR) is available, this method is preferred.[4][14] The model is derived directly from the key interaction points observed between the protein and a bound ligand within the active site.[15][16]
This guide will focus primarily on the ligand-based workflow , as it is a common scenario in early-stage drug discovery where a target structure may not be available.
The Core Workflow: A Self-Validating Protocol for Ligand-Based Modeling
A robust pharmacophore model is not merely generated; it is meticulously built and rigorously validated. The following protocol outlines a self-validating system to ensure the final model is predictive and not a product of chance.
Step-by-Step Experimental Protocol
Objective: To generate and validate a 3D pharmacophore model for 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine ligands.
Required Tools: Molecular modeling software suite (e.g., LigandScout, Discovery Studio, MOE).[13][17]
Methodology:
-
Training Set Curation:
-
Action: Compile a set of at least 15-20 structurally diverse 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine analogues with a wide range of biological activities (e.g., IC₅₀, EC₅₀).
-
Causality: A diverse set with a significant activity spread (at least 3-4 orders of magnitude) is crucial. This ensures the model learns the features essential for high potency while also recognizing features associated with inactivity, leading to a more discriminative hypothesis.
-
-
Ligand Preparation:
-
Action: Convert all 2D structures to 3D. Generate multiple, low-energy conformers for each ligand. This is a computationally intensive but non-negotiable step.
-
Causality: Ligands are flexible and adopt a specific conformation—the "bioactive conformation"—to bind to a target.[17] Since we do not know this conformation beforehand, we must generate a representative set of stable, low-energy shapes for each molecule to ensure the true bioactive conformation is available for alignment.
-
-
Hypothesis Generation:
-
Action: Using a common features algorithm, identify shared pharmacophoric features (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic Ring) among the most active compounds. The software will generate a series of potential pharmacophore hypotheses, each representing a different 3D arrangement of these features.
-
Causality: The underlying assumption is that a small number of key interactions govern the binding of a ligand series to its target. The algorithm systematically searches for spatial arrangements of features that are common to the most active molecules but absent in the inactive ones.
-
-
Model Validation (The Trustworthiness Pillar):
-
Action: Validate the generated hypotheses using a test set (a separate set of known active compounds not used in model generation) and a decoy set (a large set of drug-like molecules presumed to be inactive).
-
Causality: This is the most critical step. A good model must not only identify other active compounds (sensitivity) but also reject inactive compounds (specificity). The decoy set tests the model's ability to avoid false positives, which is essential for cost-effective virtual screening.
-
-
Hypothesis Selection:
-
Action: Select the final hypothesis based on validation metrics. The Güner-Henry (GH) score is an excellent metric that balances hit retrieval and complexity. A GH score between 0.7 and 1.0 indicates a good model, while a score above 0.8 suggests a model with high predictive power.
-
Causality: Relying on a single metric can be misleading. A holistic evaluation using multiple scores (see Table 2) ensures the selected model is robust, predictive, and capable of enriching a virtual screening hit list with true positives.
-
Data Presentation and Interpretation
Table 1: Example Training Set for Model Generation
| Compound ID | Structure (2D Representation) | Biological Activity (IC₅₀, nM) | Activity Class |
| LIG-001 | [Image of active ligand] | 15 | Active |
| LIG-002 | [Image of active ligand] | 28 | Active |
| LIG-003 | [Image of active ligand] | 52 | Active |
| ... | ... | ... | ... |
| LIG-018 | [Image of inactive ligand] | 12,500 | Inactive |
| LIG-019 | [Image of inactive ligand] | 25,000 | Inactive |
| LIG-020 | [Image of inactive ligand] | >50,000 | Inactive |
Table 2: Hypothetical Validation Metrics for Top Pharmacophore Hypotheses
| Hypothesis ID | Features (HBA, HBD, HY, AR) | GH Score | Enrichment Factor (EF 1%) | ROC AUC | Decision |
| Hypo-01 | 1 HBA, 1 HBD, 2 HY, 1 AR | 0.89 | 25.4 | 0.91 | Select |
| Hypo-02 | 2 HBA, 1 HBD, 1 HY | 0.75 | 15.1 | 0.82 | Consider |
| Hypo-03 | 1 HBA, 1 HBD, 2 HY | 0.61 | 9.8 | 0.74 | Reject |
-
GH Score: A value between 0 and 1, where > 0.7 is considered a good model.
-
Enrichment Factor (EF): Measures how much better the model is at finding actives than random screening. An EF 1% of 25 means the model finds 25 times more actives in the top 1% of a screened database than a random selection would.
-
ROC AUC: Area Under the Receiver Operating Characteristic Curve. A value of 1.0 is a perfect classifier, while 0.5 is random.
Case Study: A Plausible Pharmacophore for the Scaffold
Based on the structure of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine, a validated pharmacophore model (like Hypo-01 from Table 2) would likely identify the following key features:
-
Hydrogen Bond Donor (HBD): The primary amine (-NH₂) group is a strong HBD.
-
Hydrogen Bond Acceptor (HBA): The pyridine-type nitrogen in the pyrazole ring is a clear HBA.
-
Hydrophobic (HY): The fused hexahydrocycloheptane ring provides a significant, non-polar scaffold that is a prime candidate for a hydrophobic feature.
-
Aromatic Ring (AR): If substitutions on the pyrazole ring include a phenyl group (a common modification), this would be identified as an aromatic feature.
This process drastically reduces the time and cost associated with high-throughput screening by focusing experimental resources on a smaller, more promising set of compounds. [18]
The Future is Integrated: AI and Dynamic Modeling
The field of pharmacophore modeling is continually evolving. Modern approaches are moving beyond static models to better represent biological complexity:
-
Dynamic Pharmacophores (Dynophores): Derived from molecular dynamics (MD) simulations, these models capture how ligand-receptor interactions change over time, accounting for protein flexibility. [13][17]* AI and Machine Learning: AI/ML algorithms are being integrated to improve feature selection, automate model generation, and enhance the predictive accuracy of virtual screening campaigns. [3][13] The integration of these advanced techniques with traditional pharmacophore modeling offers a powerful, hybrid approach to accelerate the discovery of next-generation therapeutics. [13]
Conclusion
References
-
Elsaka, A., Taha, M., Tayel, A., Tawfik, S. M., Ibrahim, M. A. A., & Shoeib, T. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences. [Link]
-
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions. [Link]
-
Elsaka, A., Taha, M., Tayel, A., Tawfik, S. M., Ibrahim, M. A. A., & Shoeib, T. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences, 12, 1760982. [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. [Link]
-
Pharmacophore modeling. (2025, August 15). Fiveable. [Link]
-
Applications and Limitations of Pharmacophore Modeling – Protac. (n.d.). Drug Discovery Pro. [Link]
-
Molecular Modeling: A Key Tool in Drug Discovery and Biomedical Research. (2025, April 10). Medium. [Link]
-
Le, T., & Oprea, T. I. (2021, November 19). The Pharmacophore Network: A Computational Method for Exploring Structure–Activity Relationships from a Large Chemical Data Set. Journal of Medicinal Chemistry. [Link]
-
Advances in Pharmacophore Modeling and Its Role in Drug Designing. (n.d.). ResearchGate. [Link]
-
Unveiling the Power of Molecular Modeling in Drug Design. (2024, March 2). DrOmics Labs. [Link]
-
Pharmacophore Modeling. (2024, November 8). Deep Origin. [Link]
-
Pharmacophore. (2024, November 26). Wikipedia. [Link]
-
Molecular Modeling: A Detailed Guide. (2022, November 21). VeriSIM Life. [Link]
-
Molecular modeling. (2025, September 15). Fiveable. [Link]
-
Kumar, S., Singh, S., Singh, S., Kumar, R., Kumar, A., Kumar, A., Kumar, A., & Kumar, S. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]
-
Kaser, D. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]
-
Elsaka, A., Taha, M., Tayel, A., Tawfik, S. M., Ibrahim, M. A. A., & Shoeib, T. (2026, January 7). Pharmacophore modeling: advances and pitfalls. PubMed. [Link]
-
(PDF) Molecular modeling in drug discovery. (2026, January 20). ResearchGate. [Link]
-
Pharmacophore Modeling. (n.d.). Scribd. [Link]
-
What is pharmacophore modeling and its applications? (2025, May 21). Patsnap. [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. (n.d.). Longdom Publishing. [Link]
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). [Link]
-
6 ways computational chemistry can refine your drug discovery project. (2021, November 18). NuChem Sciences. [Link]
-
Computational Chemistry and Molecular Modeling. (n.d.). Taros Discovery. [Link]
-
Pharmacophore Modeling: Hypothesis Generation & Screening. (2025, November 17). NTHRYS. [Link]
-
Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. MDPI. [Link]
-
Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2021, March 2). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]
-
Structure-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 168. [Link]
-
Quiroga, J., & Trilleras, J. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Sharma, A., & Singh, P. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Bhonsle, R., Tamminana, R., & Palle, S. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). SciSpace. [Link]
-
Parastar, F., Mohebbi, A., & Faramarzi, M. A. (2024, March 28). Ligand-based pharmacophore modeling, virtual screening, and 2D quantitative structure-activity relationship performance on anti- Hepatitis B. Preprints.org. [Link]
-
Kamal, A., Reddy, T. S., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., Srinivasulu, V., Bagul, C., & Pal-Bhadra, M. (2016, August 15). Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. PubMed. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Oliveira, R. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. [Link]
-
330-338 (2010) ewsletter Singhal et al. (n.d.). [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. fiveable.me [fiveable.me]
- 5. academicstrive.com [academicstrive.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Pharmacophore - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]
- 11. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 12. columbiaiop.ac.in [columbiaiop.ac.in]
- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 14. Structure-Based vs Ligand-Based Drug Design - Creative Proteomics [iaanalysis.com]
- 15. longdom.org [longdom.org]
- 16. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 17. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
Precision Target Deconvolution of 3-Amino-Pyrazole Scaffolds
From Phenotypic Hit to Molecular Mechanism
Executive Summary
The 3-amino-pyrazole scaffold is a "privileged structure" in medicinal chemistry, historically prolific in yielding phenotypic hits due to its ability to mimic the adenine ring of ATP.[1][2] However, this same feature leads to a high degree of promiscuity, often resulting in "orphan hits" with unknown mechanisms of action. This technical guide provides a rigorous, multi-disciplinary workflow for deconvoluting the molecular targets of 3-amino-pyrazole derivatives, moving beyond simple kinase panels to definitive proteomic validation.
Phase 1: Computational Triage & Kinome Focusing
Objective: Narrow the search space from ~20,000 human proteins to a manageable "suspect list" (typically <50 kinases/enzymes) before wet-lab expenditure.
The 3-amino-pyrazole motif predominantly functions as a hinge-binder in kinase ATP pockets.[1] The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide.
1.1 In Silico Profiling Workflow
Do not rely solely on generic docking. Use a "scaffold-hopping" logic:
-
Similarity Search: Query ChEMBL and PubChem for substructure matches. 3-amino-pyrazoles often share targets with aminopyrimidines and amino-indazoles.
-
Pharmacophore Mapping: Align the hit against known Type I and Type II kinase inhibitor pharmacophores.
-
Docking Grid: Prioritize the "Dark Kinome" (e.g., PCTAIRE, CLK families) if standard panels (CDK, MAPK) are negative.
Key Insight: If your hit has a bulky group at the C4 position, filter for kinases with a "Gatekeeper" residue capable of accommodating steric bulk (e.g., Threonine or Valine gates), as large residues (Phenylalanine) will clash.
Phase 2: Chemical Proteomics (The Gold Standard)
Objective: Identify the physical binding partner in a physiological context using Activity-Based Protein Profiling (ABPP).
2.1 Probe Design: The "Quiet" Vector
The critical step is derivatizing the inhibitor without destroying its binding affinity.
-
The Trap: Attaching the linker to the exocyclic amine (N-3) usually abolishes activity because this group is essential for hinge binding.
-
The Solution: The N1-position or the C4-position of the pyrazole ring are often solvent-exposed.
-
Strategy: Synthesize two probe analogs: one with an alkyne handle at N1 and one at C4.
-
Validation: Verify that the probe retains IC50 within 5-10x of the parent compound.
-
2.2 Photo-Affinity Labeling (PAL) Protocol
This protocol uses a "minimalist" linker containing a diazirine (photo-crosslinker) and an alkyne (click handle).
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors.
-
Click Mix: 1 mM CuSO4, 1 mM TCEP, 100 μM TBTA, 100 μM Azide-Biotin.
Step-by-Step Workflow:
-
Incubation: Treat live cells or fresh lysate (1 mg/mL) with the Probe (1-10 μM) for 1 hour at 4°C.
-
Control: Pre-incubate a separate sample with 100x excess of the parent (competitor) compound.
-
-
Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice.
-
Click Chemistry: Add Click Mix and Azide-Biotin. Rotate for 1 hour at RT.
-
Enrichment: Precipitate proteins (methanol/chloroform), resolubilize, and incubate with Streptavidin-agarose beads.
-
Elution & Digestion: On-bead trypsin digestion followed by LC-MS/MS analysis.
-
Data Analysis: Targets are valid ONLY if they show >5-fold enrichment in the Probe sample vs. the Competitor sample.
Phase 3: Biophysical Validation (CETSA)
Objective: Confirm target engagement in intact cells, ruling out lysis artifacts.
Cellular Thermal Shift Assay (CETSA) Logic:
Ligand binding stabilizes the target protein, shifting its melting temperature (
Protocol:
-
Treat cells with the inhibitor (5x EC50) or DMSO for 1 hour.
-
Aliquot cells into PCR tubes.
-
Heat shock at a gradient: 40°C to 65°C for 3 minutes.
-
Lyse cells (freeze-thaw x3).
-
Centrifuge (20,000 x g, 20 min) to pellet denatured/aggregated proteins.
-
Analyze supernatant via Western Blot (if antibody exists) or Mass Spec (Thermal Proteome Profiling).
Interpretation: A "thermal shift" (
Visualization: The Target Deconvolution Logic
Figure 1: Integrated workflow for deconvoluting 3-amino-pyrazole targets, filtering from computational prediction to functional validation.
Quantitative Data: Comparative Validation Metrics
| Validation Method | Readout | Key Metric for Success | False Positive Risk |
| In Silico Docking | Binding Score (kcal/mol) | Binding Energy < -9.0 kcal/mol | High (Static snapshot) |
| Kinase Panel | % Inhibition | IC50 < 100 nM | Medium (In vitro artifact) |
| Chem. Proteomics | Spectral Counts (MS) | >5-fold enrichment vs. Competitor | Low (Direct binding) |
| CETSA | Protein Stability | Low (Cellular context) | |
| CRISPR-Cas9 | Phenotype Rescue | Resistance to compound toxicity | Very Low (Functional link) |
Case Study: Deconvoluting a CDK16 Inhibitor
A recent study utilized a 3-amino-pyrazole hit that showed anti-proliferative effects but failed standard CDK2/4/6 screenings.
-
Probe: The group attached a linker to the pyrimidine ring connected to the 3-amino-pyrazole core, avoiding the hinge-binding motif.
-
Proteomics: Mass spectrometry identified CDK16 (PCTAIRE1) and Cyclin Y as the top enriched proteins.
-
Validation: CETSA confirmed CDK16 stabilization with a
of 9.1°C. -
Outcome: The compound was identified as a first-in-class chemical probe for the "dark kinase" CDK16.
References
-
Aminopyrazoles as privileged structures in anticancer drug design. Bulgarian Chemical Communications, 2016. Link
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. Link
-
Recent advances in activity-based probes (ABPs) for profiling of enzymes. Chemical Science, 2021. Link
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics. ACS Central Science, 2023. Link
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter, 2023.[3] Link
Sources
Solubility profile of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine in water vs organic solvents
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profile of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine . As a fused aminopyrazole, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora kinase, CDK) and GPCR ligands.
Understanding the solubility of this molecule requires analyzing the competition between its polar, H-bond-donating "head" (the aminopyrazole) and its lipophilic, bulky "tail" (the cycloheptane ring). This guide details the theoretical solubility parameters, provides specific solvent recommendations for synthesis and purification, and outlines the standard operating procedures (SOPs) for empirical solubility determination.
Structural Analysis & Physicochemical Properties
To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores.
-
Core Scaffold: Pyrazole (5-membered heteroaromatic).
-
Fusion: Cycloheptane ring (7-membered saturated carbocycle) fused at the [c] face.
-
Functional Group: Primary amine (-NH₂) at position 3.
The "Push-Pull" Solubility Effect: The molecule exhibits a distinct amphiphilic character.
-
Hydrophilicity: The 3-aminopyrazole motif is highly polar, capable of acting as both a hydrogen bond donor (NH₂, ring NH) and acceptor (ring N). This favors solubility in polar protic solvents (Water, Methanol).
-
Lipophilicity: The fused cycloheptane ring adds significant hydrophobic bulk (seven carbons). Compared to its 6-membered analog (tetrahydroindazole), this ring expansion increases the LogP (partition coefficient) by approximately 0.5 units, making the molecule significantly less water-soluble than simple aminopyrazoles.
Table 1: Predicted Physicochemical Parameters
| Parameter | Estimated Value | Implication |
| Molecular Weight | ~151.21 g/mol | Small molecule, favorable for membrane permeability. |
| cLogP | 1.2 – 1.8 | Moderately lipophilic. Good balance for oral bioavailability. |
| pKa (Pyrazolium) | ~2.5 – 3.5 | Weakly basic ring nitrogen. |
| pKa (Amine) | ~4.0 – 5.0 | The exocyclic amine is less basic due to resonance with the aromatic ring. |
| H-Bond Donors | 2-3 | High potential for crystal lattice stability (high melting point). |
Solubility Profile: Water vs. Organic Solvents
The following profile categorizes solvent compatibility based on the "Like Dissolves Like" principle, adjusted for the specific structural features of the cyclohepta-fused system.
A. Aqueous Solubility (pH Dependent)
-
Neutral pH (pH 7.4): Low to Moderate. The free base form has limited solubility due to the lipophilic cycloheptane ring and strong intermolecular H-bonding in the crystal lattice.
-
Estimated Solubility: < 1 mg/mL.
-
-
Acidic pH (pH < 2.0): High. Protonation of the pyrazole nitrogen or the exocyclic amine disrupts the crystal lattice and forms a highly soluble cation.
-
Relevance: This compound will dissolve readily in 0.1 M HCl or aqueous acetic acid.
-
B. Organic Solvent Profile
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO | Excellent (>50 mg/mL) | Preferred solvent for stock solutions and biological assays. Disrupts intermolecular H-bonds effectively. |
| Dipolar Aprotic | DMF | Excellent (>50 mg/mL) | Alternative to DMSO for synthetic reactions. |
| Polar Protic | Methanol | Good (10–30 mg/mL) | Good for transfers and LC-MS injection preparation. |
| Polar Protic | Ethanol | Moderate | Solubility decreases as alkyl chain length of alcohol increases. |
| Chlorinated | DCM / Chloroform | Moderate | Useful for extraction, but may require small % of MeOH to break aggregation. |
| Ethers | THF | Moderate | Good solubility, often used in reaction mixtures. |
| Non-Polar | Hexane / Heptane | Poor (<0.1 mg/mL) | Antisolvent. Use these to precipitate the compound from DCM or Ethyl Acetate. |
Visualization: Solvent Selection Strategy
The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Biological Assay).
Figure 1: Solvent Selection Decision Tree. Blue paths indicate biological workflows; Green for synthesis; Red for purification.
Experimental Protocols
As exact solubility values can vary by crystal polymorph and purity, the following Self-Validating Protocols must be used to generate empirical data.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.
Materials:
-
Compound (Solid powder)
-
Solvent (PBS pH 7.4, Water, or Organic)[1]
-
Syringe Filters (0.45 µm PTFE for organics, PES for aqueous)
-
HPLC-UV or LC-MS
Workflow:
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.
-
Agitation: Shake or stir at 25°C for 24 hours. Visual Check: If the solution becomes clear, add more solid until a precipitate persists.
-
Filtration: Filter the supernatant using a syringe filter to remove undissolved solids.
-
Quantification: Inject the filtrate into HPLC. Calculate concentration using a calibration curve of the standard compound dissolved in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Best for early-stage screening where compound quantity is limited.
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 10 µL of the DMSO stock into 990 µL of PBS buffer (pH 7.4).
-
Incubate for 2 hours at room temperature with shaking.
-
Measure turbidity (absorbance at 620 nm) or filter and analyze by HPLC.
-
Interpretation: If Abs(620nm) > 0.05, the compound has precipitated.
-
Troubleshooting & Formulation
Issue: "The compound crashes out when I dilute my DMSO stock into water."
-
Cause: The "LogP Shock." The hydrophobic cycloheptane ring drives aggregation when the organic co-solvent concentration drops below a critical threshold.
-
Solution:
-
Step-down Dilution: Dilute DMSO stock into 50% PEG400/Water first, then into pure buffer.
-
Acidification: If the assay tolerates it, lower the pH to < 5.0 to protonate the amine.
-
Cyclodextrins: Use 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in the aqueous buffer to sequester the lipophilic tail.
-
Issue: "Poor recovery during extraction."
-
Cause: The compound is amphoteric. At neutral pH, it may partition poorly if the organic phase is too non-polar.
-
Solution: Adjust the aqueous phase to pH ~9-10 (using NaHCO₃) to ensure the amine is in the free-base form before extracting with DCM/MeOH (95:5).
References
-
Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 43(5), 377-442. Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
PubChem Database. "Compound Summary: 3-Aminopyrazole derivatives." National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
The following Application Note and Protocol details the synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine . This guide is structured for research professionals, emphasizing mechanistic insight, safety, and reproducibility.
Abstract & Strategic Overview
The target compound, 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine (also referred to as 3-amino-4,5,6,7,8,9-hexahydrocyclohepta[c]pyrazole), represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora kinase, CDK) and anti-inflammatory agents.
The synthesis strategy relies on the Knorr-type cyclocondensation of a
Retrosynthetic Logic:
-
Target: Fused 3-aminopyrazole system.
-
Disconnection: N-N bond and C-N bonds.
-
Key Intermediate: 2-Oxocycloheptane-1-carbonitrile (a cyclic
-ketonitrile). -
Starting Material: Cycloheptanone (Commodity chemical).[1]
Safety & Compliance (Critical)
WARNING: This protocol involves hazardous reagents. All operations must be conducted in a properly functioning fume hood.
-
Hydrazine Hydrate (64-80%): Highly toxic, corrosive, and a suspected carcinogen. It is unstable and can decompose violently. Use exclusively with appropriate PPE (butyl rubber gloves, face shield). Neutralize spills immediately with dilute hypochlorite solution.
-
2-Oxocycloheptane-1-carbonitrile: Toxic by ingestion and skin contact. Potential to release cyanide under strong acidic conditions.
-
Reaction Solvents: Ethanol (flammable), Toluene (reprotoxic).
Experimental Protocol
Phase 1: Preparation of Precursor (2-Oxocycloheptane-1-carbonitrile)
Note: If 2-Oxocycloheptane-1-carbonitrile is commercially available, proceed directly to Phase 2. The following describes its synthesis via the "Isoxazole Route," which is robust and avoids dangerous cyanogen halides.
Reaction Overview:
Cycloheptanone
Step 1.1: Formylation of Cycloheptanone
-
Setup: Flame-dried 1L three-neck flask, mechanical stirrer, addition funnel, nitrogen inlet.
-
Reagents:
-
Cycloheptanone: 11.2 g (100 mmol)
-
Ethyl Formate: 8.9 g (120 mmol)
-
Sodium Hydride (60% in oil): 4.8 g (120 mmol)
-
Solvent: Anhydrous Toluene (200 mL) or Ether.
-
-
Procedure:
-
Wash NaH with hexanes to remove oil; suspend in Toluene.
-
Cool to 0°C. Add Ethyl Formate.
-
Add Cycloheptanone dropwise over 30 mins.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours. A thick precipitate (sodium enolate) will form.
-
Quench: Carefully add ice water (100 mL). Separate layers. Acidify aqueous layer with HCl (2N) to pH 4. Extract with Ether (3x).
-
Result: 2-(Hydroxymethylene)cycloheptanone (often exists as an oil). Use crude for next step.
-
Step 1.2: Isoxazole Formation & Ring Opening
-
Reagents:
-
Crude 2-(Hydroxymethylene)cycloheptanone
-
Hydroxylamine Hydrochloride: 7.6 g (110 mmol)
-
Acetic Acid (glacial): 50 mL
-
-
Procedure:
-
Dissolve crude material in Acetic Acid. Add
. -
Reflux for 1-2 hours.
-
Concentrate in vacuo.[2] Neutralize with saturated
. Extract with Ethyl Acetate.[2] -
Conversion to Nitrile: Dissolve the intermediate isoxazole in Methanol (50 mL). Add Sodium Methoxide (25% in MeOH, 1.2 eq). Stir at RT for 4 hours. (This base-catalyzed reaction opens the isoxazole ring to the
-ketonitrile). -
Workup: Acidify carefully with cold dilute HCl. Extract with DCM.[3] Dry over
.[2][4] -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).
-
Yield Target: ~60-70% (over 2 steps).
-
Phase 2: Cyclization to 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
This is the core synthesis step.
Table 1: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][5] | Amount (Scale) | Role |
| 2-Oxocycloheptane-1-carbonitrile | 137.18 | 1.0 | 1.37 g (10 mmol) | Substrate |
| Hydrazine Hydrate (80%) | 50.06 | 2.5 | 1.5 mL (~25 mmol) | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |
| Acetic Acid (Cat.) | 60.05 | 0.1 | 5 drops | Catalyst (Optional) |
Detailed Procedure:
-
Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-oxocycloheptane-1-carbonitrile (1.37 g) in Absolute Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (1.5 mL) dropwise at room temperature. Caution: Exothermic.
-
Note: A catalytic amount of Acetic Acid can accelerate imine formation, but is often unnecessary for reactive cyclic ketones.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (80°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting nitrile (
) should disappear, and a lower spot (Amine, ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL using a rotary evaporator.
-
Add Ice Water (20 mL) to induce precipitation.
-
Stir at 0°C for 30 minutes.
-
-
Isolation:
-
Filter the solid precipitate using a Büchner funnel.[1]
-
Wash the cake with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove hydrazine traces.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) or Acetonitrile .
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 145–148 °C (Lit. range for similar analogs).
-
Mass Spectrometry (ESI+): Calculated for
: 151.11. Found . -
1H NMR (400 MHz, DMSO-d6):
- 11.2 (s, 1H, NH, broad, exchangeable)
-
4.5–5.0 (s, 2H,
, broad) -
2.4–2.6 (m, 4H,
-CH2 of cycloheptane ring) -
1.5–1.8 (m, 6H,
-CH2 of cycloheptane ring)
-
IR Spectrum:
-
3300–3400 cm⁻¹ (Primary Amine N-H stretch, doublet)
-
1580–1600 cm⁻¹ (C=N / C=C aromatic stretch)
-
2200 cm⁻¹ (Absence of Nitrile peak confirms cyclization).
-
Mechanistic & Workflow Visualization[4]
The following diagram illustrates the reaction pathway from the cyclic ketone to the fused aminopyrazole.
Caption: Step-wise synthetic pathway from Cycloheptanone to the target Aminopyrazole via the Isoxazole/Ketonitrile route.
References
-
Fichez, J., Busca, P., & Prestat, G. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today. Link
-
El-Taweel, F. M., & Abu Elmaati, T. M. (2004). Synthesis and Bioactivity of 3(5)-Aminopyrazoles: A Review. Arkivoc, (i), 198-250. Link
- Kashima, C. (1981). Synthetic Studies on Isoxazoles and Their Application to Organic Synthesis. Heterocycles, 16(11). (Foundational method for isoxazole-to-nitrile conversion).
-
Sigma-Aldrich. (2023). Product Specification: (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine.[6] (Analogous structure reference). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Aminopyrazole. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Crystallization of Hexahydrocyclohepta[c]pyrazol-3-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystallinity in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, directly influencing its stability, solubility, bioavailability, and manufacturability.[1][] For hexahydrocyclohepta[c]pyrazol-3-amine derivatives, a class of compounds with significant therapeutic potential, obtaining a crystalline form is a critical step. Crystallization is not merely a purification technique; it is a method to control the physicochemical properties of the API, ensuring batch-to-batch consistency and optimal performance of the final drug product.[3] This guide provides a comprehensive overview of established crystallization techniques, offering detailed protocols and expert insights to facilitate the successful crystallization of this promising class of molecules.
The presence of both a flexible seven-membered ring and a polar pyrazole-amine core in hexahydrocyclohepta[c]pyrazol-3-amine derivatives can present unique challenges to crystallization. These structural features can lead to the formation of oils or amorphous solids, which are often undesirable for pharmaceutical development due to their potential for physical instability and variable dissolution profiles.[4] Furthermore, the amine group can participate in various intermolecular interactions, including hydrogen bonding, which can significantly influence the crystal packing and potentially lead to polymorphism—the existence of multiple crystalline forms with different properties.[5][6][7][8] Understanding and controlling these factors is key to successful crystallization.
Part 1: Foundational Principles of Crystallization
Crystallization from a solution is a thermodynamic process driven by supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility.[9] The journey from a clear solution to well-ordered crystals involves two key stages: nucleation, the initial formation of stable crystalline entities, and crystal growth, the subsequent increase in the size of these nuclei.[1] The interplay between these two processes, heavily influenced by experimental conditions, dictates the final crystal size, shape (habit), and polymorphic form.
The Importance of Solvent Selection
The choice of solvent is arguably the most critical factor in a crystallization experiment.[10][11] An ideal solvent system will exhibit moderate solubility for the compound of interest, with solubility increasing significantly with temperature for cooling crystallization, or being readily evaporated for slow evaporation techniques.[12] For hexahydrocyclohepta[c]pyrazol-3-amine derivatives, the presence of the polar amine and pyrazole moieties alongside a more nonpolar cycloheptane ring suggests that a range of solvents with varying polarities should be screened.
Key Considerations for Solvent Selection:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at elevated temperatures for cooling crystallization. For anti-solvent methods, a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble are required.[13]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols, water) can compete with the intermolecular hydrogen bonds of the amine and pyrazole groups, potentially hindering crystallization. Conversely, they can also facilitate the formation of specific solvates.[14]
-
Boiling Point: For slow evaporation, a solvent with a moderate boiling point is often preferred to allow for controlled crystal growth.[15] Highly volatile solvents may evaporate too quickly, leading to the formation of small or poorly formed crystals.[14]
-
Toxicity and Environmental Impact: In a pharmaceutical setting, the use of toxic or environmentally harmful solvents should be minimized, adhering to guidelines such as those from the U.S. Food and Drug Administration (FDA).[16]
A systematic approach to solvent screening is recommended:
-
Initial Solubility Tests: Test the solubility of a small amount of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof) at room and elevated temperatures.
-
Binary Solvent Systems: If a single solvent is not ideal, explore binary solvent systems. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) dropwise until turbidity appears, followed by gentle heating to redissolve and slow cooling.[13][17]
The Phenomenon of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[5][8] Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability.[18] For pharmaceutical compounds, controlling polymorphism is crucial, as an unintended polymorphic transformation can significantly impact the drug's efficacy and safety. The crystallization conditions, particularly the choice of solvent and the rate of cooling or evaporation, can influence which polymorph is obtained.[19]
Part 2: Crystallization Techniques and Protocols
This section details three widely used crystallization techniques, providing step-by-step protocols tailored for hexahydrocyclohepta[c]pyrazol-3-amine derivatives.
Slow Evaporation
This is often the simplest method for obtaining single crystals suitable for X-ray diffraction.[9][14][20] The principle involves slowly evaporating the solvent from a nearly saturated solution, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[9]
Protocol for Slow Evaporation:
-
Dissolution: Dissolve the hexahydrocyclohepta[c]pyrazol-3-amine derivative in a suitable solvent or solvent mixture at room temperature. A good starting point is a concentration similar to that used for NMR analysis (2-10 mg in 0.6-1 mL).[14]
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation.[21] Alternatively, an NMR tube with its cap can provide a suitable environment for slow evaporation.[14][20]
-
Incubation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Troubleshooting:
-
No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate.
-
Rapid Precipitation of Powder: The rate of evaporation is too fast. Reduce the number or size of the holes in the parafilm or move the vial to a cooler location.[14]
-
Oiling Out: The compound may be coming out of solution above its melting point or as a liquid phase. Try a different solvent or a lower temperature.[4]
Experimental Workflow for Slow Evaporation
Caption: Workflow for the slow evaporation crystallization technique.
Vapor Diffusion
Vapor diffusion is a powerful technique for growing high-quality crystals from small amounts of material.[14][22] It involves the slow diffusion of a volatile "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually inducing supersaturation.[9][14]
Protocol for Hanging Drop Vapor Diffusion:
-
Reservoir Preparation: Pipette 0.5 mL of the "poor" solvent (anti-solvent) into the well of a 24-well crystallization plate.[23]
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of the hexahydrocyclohepta[c]pyrazol-3-amine derivative in a "good" solvent.[23]
-
Mixing: Add an equal volume of the reservoir solution to the drop on the coverslip.[23]
-
Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.[24]
-
Equilibration: Over time, water vapor will move from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[22][24][25]
-
Incubation: Store the plate in a constant temperature environment and monitor for crystal growth.[23]
Protocol for Sitting Drop Vapor Diffusion:
This method is similar to the hanging drop technique, but the drop is placed on a pedestal within the well, rather than being suspended from a coverslip.[22][25]
Solvent Pair Selection for Vapor Diffusion:
| "Good" Solvent (Higher Boiling Point) | "Poor" Solvent (Anti-solvent, More Volatile) |
| Dichloromethane | Pentane or Hexane |
| Toluene | Hexane |
| Acetonitrile | Diethyl ether |
| Methanol | Diethyl ether |
This table provides common solvent pairs; empirical testing is necessary to find the optimal system for your specific derivative.
Logical Relationship in Vapor Diffusion
Caption: Logical flow of the vapor diffusion crystallization process.
Cooling Crystallization
Cooling crystallization is a widely used technique in the pharmaceutical industry for large-scale production.[1][] It relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[15]
Protocol for Cooling Crystallization:
-
Dissolution: In a suitable flask, dissolve the hexahydrocyclohepta[c]pyrazol-3-amine derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).[26]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13][26]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger crystals.[26]
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.[26]
-
Isolation: Collect the crystals by vacuum filtration.[26]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[26]
-
Drying: Dry the crystals under vacuum.[26]
Troubleshooting:
-
Crystallization Doesn't Occur: The solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the compound. If that fails, reheat the solution to evaporate some of the solvent and then cool again.[4]
-
Rapid Crystallization: If crystals form too quickly upon cooling, it can trap impurities. To slow down the process, reheat the solution and add a small amount of additional solvent before cooling again.[4]
Part 3: Special Considerations for Amine-Containing Compounds
The basic nature of the amine group in hexahydrocyclohepta[c]pyrazol-3-amine derivatives offers an additional strategy for crystallization: salt formation.
Crystallization via Salt Formation
Reacting the basic amine with an acid to form a salt can significantly alter the compound's physical properties, often leading to a more crystalline and stable solid.[27] This is a common practice in pharmaceutical development to improve properties like solubility and stability.[27]
Protocol for Salt Formation and Crystallization:
-
Dissolution: Dissolve the free base of the hexahydrocyclohepta[c]pyrazol-3-amine derivative in a suitable organic solvent such as ethanol, isopropanol, or acetone.[26][28]
-
Acid Addition: Add at least an equimolar amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid, or acetic acid) to the solution.[26][28][29]
-
Crystallization: The resulting salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[26][28]
-
Isolation and Purification: The salt crystals can then be isolated by filtration and, if necessary, recrystallized using the techniques described above.[26]
Conclusion
The successful crystallization of hexahydrocyclohepta[c]pyrazol-3-amine derivatives is an achievable goal that requires a systematic and well-informed approach. By carefully selecting solvents, controlling the rate of supersaturation, and exploring various techniques such as slow evaporation, vapor diffusion, and cooling crystallization, researchers can obtain high-quality crystalline material. Furthermore, leveraging the chemical nature of the amine group through salt formation provides an additional and powerful tool in the crystallographer's arsenal. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development of robust and reproducible crystallization processes for this important class of therapeutic agents.
References
- Slow Evaporation Method. (n.d.).
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
- Guide for crystallization. (n.d.).
- Crystal Growth. (n.d.). Linac Coherent Light Source, Biology.
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
- How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
- Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems.
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- Method for purifying pyrazoles. (n.d.). Google Patents.
- API Crystallization. (n.d.).
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025, August 7). Request PDF - ResearchGate.
- Process development of API crystallization: a model-driven approach. (2024, October 1).
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). Request PDF - ResearchGate.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
- SOP: CRYSTALLIZATION. (n.d.). UCT Science.
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry.
- Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.).
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
- Polymorphism in molecular crystals. (2025, August 5). Request PDF - ResearchGate.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
- Crystal polymorphism of pharmaceuticals: Probing crystal nucleation at the molecular level. (2025, August 7). Request PDF - ResearchGate.
- 2,3]pyrido[6,5-c]pyrazol-4-amine: a new tacrine analogue. (n.d.). PMC.
- Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022, April 13). YouTube.
- Polymorphism − A Perspective. (n.d.). Crystal Growth & Design - ACS Publications.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
- crystals - Semantic Scholar. (2019, July 24).
- (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.
- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.).
- Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. (n.d.). PMC.
Sources
- 1. syrris.com [syrris.com]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. unifr.ch [unifr.ch]
- 15. iucr.org [iucr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Slow Evaporation Method [people.chem.umass.edu]
- 22. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 23. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 24. hamptonresearch.com [hamptonresearch.com]
- 25. hamptonresearch.com [hamptonresearch.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
Procedure for reductive amination of 3-amino-pyrazoles
Executive Summary
The reductive amination of 3-aminopyrazoles presents a unique synthetic challenge due to the electron-deficient nature of the heteroaromatic amine and the competing tautomeric equilibria of the pyrazole ring. Standard protocols employing sodium triacetoxyborohydride (STAB) often suffer from stalled conversion, particularly with sterically hindered or electron-rich ketones, due to the unfavorable equilibrium of imine formation.
This Application Note details a Titanium(IV) Isopropoxide-mediated protocol designed to overcome these kinetic and thermodynamic barriers. By acting as both a Lewis acid activator and a water scavenger, Ti(OiPr)₄ drives the formation of the intermediate imine species, which is subsequently reduced in situ.[1][2] We also provide a robust "Standard Protocol" for reactive aldehydes and a troubleshooting matrix for impurity profiling.
The Challenge: Nucleophilicity & Tautomerism
3-Aminopyrazoles are significantly less nucleophilic than aliphatic amines (pKa of conjugate acid ~2.5–4.0 vs. ~10.5 for alkyl amines).[3] The lone pair on the exocyclic amine is partially delocalized into the aromatic ring. Furthermore, the pyrazole ring exists in tautomeric equilibrium, potentially complicating regioselectivity, although reductive amination overwhelmingly favors the exocyclic amine over the ring nitrogens due to the higher nucleophilicity of the primary amine group.
Key Synthetic Bottleneck: The rate-determining step is often not the reduction, but the formation of the imine . Without water removal or Lewis acid activation, the equilibrium favors the starting materials, leading to low yields or recovery of unreacted ketone.
Mechanism of Action
To solve the equilibrium issue, we utilize Titanium(IV) Isopropoxide.
-
Activation: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Dehydration: As the amine attacks, Ti(OiPr)₄ scavenges the liberated water molecule, forming stable titanium-oxide species and driving the equilibrium toward the imine/enamine.
-
Reduction: The pre-formed imine-titanium complex is rapidly reduced by borohydride.[3]
Figure 1: Mechanistic pathway of Ti(OiPr)₄ mediated reductive amination.[3][1][4]
Experimental Protocols
Protocol A: The "Titanium Boost" (Recommended for Ketones)
Best for: Unreactive ketones, sterically hindered substrates, and electron-deficient amines.
Reagents:
-
Substrate: Ketone (1.0 equiv), 3-Aminopyrazole (1.0–1.2 equiv)[3]
-
Activator: Titanium(IV) isopropoxide (1.2–1.5 equiv) [CAS: 546-68-9][3]
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) [CAS: 16940-66-2][3]
-
Solvent: THF (anhydrous) or Neat (if liquid substrates)
Step-by-Step Procedure:
-
Imine Formation (The "Aging" Step):
-
In a flame-dried flask under N₂, combine the 3-aminopyrazole (1.0 equiv) and the ketone (1.0 equiv).
-
Add anhydrous THF (concentration ~0.5 M). Note: The reaction can often be run neat if the ketone is a liquid, which accelerates the rate.
-
Add Ti(OiPr)₄ (1.25 equiv) dropwise.[3]
-
Stir at Ambient Temperature for 12–18 hours .
-
Checkpoint: Monitor by TLC/LCMS.[3] You may not see the imine peak clearly due to hydrolysis on the column, but disappearance of the amine is a good sign. If conversion is low, heat to 40–50°C for 4 hours.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (equal volume to THF). Crucial: NaBH₄ requires a protic solvent to activate effectively, or use MeOH.
-
Cool the reaction to 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise (caution: gas evolution).[3]
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Emulsion Killer"):
-
Standard aqueous workups lead to impossible emulsions with Titanium.
-
Method: Add water (approx. 1 mL per mmol substrate) dropwise to the reaction mixture while stirring vigorously. A white precipitate (TiO₂) will form.
-
Dilute with EtOAc.[3]
-
Filtration: Add a scoop of Celite (diatomaceous earth) to the suspension. Stir for 5 minutes.
-
Filter the slurry through a pad of Celite.[5] Wash the pad thoroughly with EtOAc.
-
Transfer filtrate to a separatory funnel. Wash with saturated NaHCO₃, then Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Standard STAB Method (For Reactive Aldehydes)
Best for: Aromatic aldehydes, simple aliphatic aldehydes.
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0–2.0 equiv)[6]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[3]
Procedure:
-
Dissolve 3-aminopyrazole (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (0.2 M).
-
Add AcOH (1.0 equiv).[3] Stir for 30 mins to allow hemiaminal equilibrium.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extract with DCM (x3).[3] Dry and concentrate.
Data & Troubleshooting
Comparative Performance Table
| Variable | Standard (STAB/AcOH) | Titanium (Ti(OiPr)₄/NaBH₄) |
|---|---|---|
| Scope | Aldehydes, Cyclohexanones | Aromatic Ketones, Hindered Ketones |
| Imine Formation | Equilibrium dependent | Driven by Ti-dehydration |
| Water Sensitivity | High (STAB decomposes) | Ti acts as scavenger |
| Workup | Simple (Aq.[3][1] extraction) | Complex (Requires filtration) |
| Typical Yield | 40–60% (for difficult amines) | 75–90% |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No Reaction (SM recovered) | Imine failed to form. | Switch to Protocol A (Ti). Heat the imine formation step to 60°C. |
| Low Yield (Sticky Emulsion) | Titanium salts not removed. | Use the Celite filtration method described above. Do not skip the EtOAc dilution. |
| Over-alkylation | Primary amine product reacting again. | Ensure 1:1 stoichiometry. Use a slight excess of the amine if the ketone is cheap. |
| Ring Alkylation | Rare, but possible with alkyl halides. | Reductive amination is highly selective for the exocyclic amine. Verify structure by NMR (N-H peak of pyrazole). |
Workflow Visualization
Figure 2: Operational workflow for the Titanium-mediated protocol.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Kumpaty, H. J., et al. (2003). "Synthesis of N-Methyl Secondary Amines... using Titanium(IV) Isopropoxide." Synthetic Communications, 33(8), 1411-1416.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Welcome to the technical support center for the synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.
I. Reaction Overview and Mechanism
The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine is a cyclocondensation reaction. The most common and versatile method involves the reaction of a β-ketonitrile with hydrazine.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the aminopyrazole ring.[1][2]
The general reaction scheme is as follows:
Caption: General reaction pathway for aminopyrazole synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low Reaction Yield
A low yield is one of the most frequent challenges in heterocyclic synthesis.[3] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentration are critical parameters.[3] • Verify and Optimize Temperature: Ensure the reaction is maintained at the optimal temperature reported in the literature. Consider running small-scale trials at slightly different temperatures to find the sweet spot for your specific setup. • Monitor Reaction Time: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.[3] |
| Purity of Reagents and Solvents | Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[3] • Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with a high purity grade. • Ensure Dry Solvents: Many condensation reactions are sensitive to moisture. Use freshly dried solvents, especially if the reaction is conducted under anhydrous conditions. |
| Atmospheric Moisture and Oxygen | Certain reagents and intermediates in organic synthesis can be sensitive to air and moisture.[3] • Employ Inert Atmosphere Techniques: If your starting materials or intermediates are known to be air-sensitive, conduct the reaction under an inert atmosphere of nitrogen or argon. |
| Inefficient Mixing | In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3] • Optimize Stirring: Ensure the stirring rate is sufficient to maintain a homogeneous mixture throughout the reaction. |
| Product Decomposition | The desired aminopyrazole product may be unstable under the reaction or workup conditions.[3] • Monitor for Degradation: Use analytical techniques like TLC or LC-MS to check for the appearance of degradation products over time. If decomposition is observed, consider quenching the reaction earlier or modifying the workup procedure to minimize exposure to harsh conditions.[4] |
Issue 2: Formation of Multiple Products (Impurity Profile)
The presence of significant impurities complicates purification and reduces the overall yield of the desired product. Understanding potential side reactions is key to mitigating their formation.
Potential Side Reactions & Mitigation Strategies:
-
Self-condensation of the β-ketonitrile: In the presence of a base, the β-ketonitrile can undergo self-condensation, leading to undesired oligomeric byproducts.
-
Mitigation: Control the rate of addition of the base or one of the reactants to minimize the concentration of the reactive species at any given time.[5]
-
-
Reaction with Impurities: As mentioned, impurities in the starting materials can lead to a variety of side products.
-
Mitigation: Ensure the purity of your starting materials through appropriate purification techniques if necessary.
-
The following workflow can guide your troubleshooting process for impurity issues:
Caption: Troubleshooting workflow for impurity formation.
Issue 3: Reaction Stalls or Fails to Go to Completion
An incomplete reaction can be frustrating and lead to difficult purification challenges.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Reagent | An incorrect stoichiometry, particularly of the limiting reagent, will naturally lead to an incomplete reaction. • Verify Stoichiometry: Double-check all calculations and measurements of your reagents.[4] |
| Deactivation of Catalyst/Reagent | If a catalyst is used, it may become deactivated over time. Similarly, a reactive reagent might degrade under the reaction conditions. • Add Fresh Reagent/Catalyst: If the reaction stalls, consider adding a fresh portion of the potentially deactivated species. |
| Equilibrium Limitations | Some reactions are reversible and may reach a point of equilibrium before all the starting material is consumed. • Shift the Equilibrium: Consider removing a byproduct (e.g., water) as it is formed to drive the reaction to completion. This can often be achieved using a Dean-Stark apparatus. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
The choice of solvent can significantly impact the reaction rate and yield. Alcohols such as ethanol or methanol are commonly used for the synthesis of aminopyrazoles.[6][7] In some cases, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also be effective.[8] It is recommended to consult the specific literature procedure you are following and consider solvent screening if yields are not optimal.
Q2: How can I effectively purify the final product?
Purification of aminopyrazole derivatives can often be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for removing impurities.
-
Column Chromatography: For more challenging separations, flash column chromatography on silica gel is a standard method.[6][9] The choice of eluent will depend on the polarity of the product and impurities.
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method.[10]
Q3: Are there any specific safety precautions I should take?
-
Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Handling: As with all chemical syntheses, it is essential to review the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q4: Can I use a substituted hydrazine in this reaction?
Yes, using a substituted hydrazine (e.g., phenylhydrazine) is a common strategy to introduce substituents on the pyrazole ring.[11][12] This allows for the synthesis of a diverse library of aminopyrazole derivatives.
IV. Experimental Protocol Example
This is a general procedure and may require optimization for your specific substrate.
Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
-
To a solution of 2-oxocycloheptanecarbonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine.
V. References
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
El-Ghanam, A. M., & El-Gazzar, A. B. A. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8783–8791. Retrieved from [Link]
-
Corteggiani, F., et al. (2021). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Beilstein Journal of Organic Chemistry, 17, 134–142. Retrieved from [Link]
-
Zhang, Y., et al. (2024). 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science. Retrieved from [Link]
-
Pilakowski, J., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5032. Retrieved from [Link]
-
Portilla, J., & Ríos-Guevara, M. C. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(part i), 194-222. Retrieved from [Link]
-
Ríos-Guevara, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5653. Retrieved from [Link]
-
Stokes, S., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents. Retrieved from
-
Shah, M., et al. (2017). Process for preparation of aminopyrazole. Google Patents. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Ghasemi, S., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(25), 17871-17892. Retrieved from [Link]
-
Reddit. (2025). Condensation reaction help needed. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2016(i), 322-353. Retrieved from [Link]
-
Fadel, Z., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103444. Retrieved from [Link]
-
El-Gazzar, A. B. A., & Hafez, H. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189–218. Retrieved from [Link]
-
El-Gazzar, A. B. A., & Hafez, H. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189–218. Retrieved from [Link]
-
Kumar, S., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(5), 350-355. Retrieved from [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(3), 24. Retrieved from [Link]
-
Ríos-Guevara, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1470-1484. Retrieved from [Link]
-
Foroumadi, A., et al. (2012). 11-phenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrazolo[4,3-e]pyridin-4-amine: a new tacrine analogue. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3375. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the hydrazine cyclization of cycloheptanone derivatives
Topic: Minimizing Byproducts in the Hydrazine Cyclization of Cycloheptanone Derivatives Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Subject: Minimizing byproducts in the synthesis of hexahydrocyclohepta[c]pyrazoles and related indazole derivatives. Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary
The cyclization of cycloheptanone derivatives (specifically
While the Knorr pyrazole synthesis is robust, the conformational flexibility of the seven-membered ring often leads to unique byproduct profiles compared to cyclopentanone or cyclohexanone analogs. The primary failure modes are azine formation (dimerization), incomplete cyclization (stalled hydrazones), and regioisomeric mixtures (when using substituted hydrazines).
This guide addresses these specific challenges with mechanistic insights and self-validating protocols.
Part 1: Troubleshooting & FAQs
Q1: I am observing a significant "dimer" impurity by LC-MS (M+ = 2x Starting Material + 28). How do I prevent this?
Diagnosis: You are forming the azine byproduct.[2] Mechanism: The reaction of a ketone with hydrazine is a two-step equilibrium.
-
Step 1 (Desired): Ketone + Hydrazine
Hydrazone.[3][4] -
Step 2 (Undesired): Hydrazone + Second Ketone Molecule
Azine.
In cycloheptanone systems, the steric bulk is often low enough to allow easy attack by a second ketone molecule before the intramolecular cyclization can occur.
Corrective Action:
-
Invert the Addition Order: Never add hydrazine to the ketone. Always add the ketone solution dropwise into a stirring solution of excess hydrazine . This ensures that every molecule of ketone encounters a high local concentration of hydrazine, favoring Step 1 over Step 2.
-
Stoichiometry: Increase hydrazine equivalents from 1.1 to 2.5–3.0 equivalents . Excess hydrazine can be removed easily during workup (due to its water solubility), whereas the azine is lipophilic and difficult to separate chromatographically.
-
Temperature Control: Perform the initial addition at 0–5 °C . Azine formation has a higher activation energy than hydrazone formation; low temperature kinetically favors the mono-hydrazone.
Q2: My reaction stalls at the hydrazone intermediate. The mass spec shows the correct mass for the open-chain intermediate, but cyclization is incomplete.
Diagnosis: The "entropy penalty" of closing a ring on a flexible seven-membered scaffold is preventing the final dehydration/cyclization step.
Mechanism: The hydrazone nitrogen must attack the electrophilic handle (e.g., the ester carbonyl in a
Corrective Action:
-
Dean-Stark Trap: Cyclization releases water (or alcohol). If the reaction is reversible, water accumulation pushes the equilibrium back. Use toluene/ethanol mixtures and a Dean-Stark trap to physically remove water.
-
Acid Catalysis: If using a
-keto ester, add 5–10 mol% Acetic Acid (AcOH) . Protonation of the ester carbonyl makes it more electrophilic, accelerating the nucleophilic attack by the hydrazone nitrogen. -
Solvent Switch: Switch from Ethanol (bp 78 °C) to n-Butanol (bp 117 °C) or Acetic Acid (reflux). The higher thermal energy helps overcome the conformational barrier of the cycloheptane ring.
Q3: When using methylhydrazine, I get a 60:40 mixture of regioisomers. How can I control the selectivity?
Diagnosis: You are facing the classic regioselectivity issue of nucleophilic attack by substituted hydrazines. Mechanism: Methylhydrazine has two nucleophilic nitrogens:
- (substituted): More electron-rich (inductive effect) but sterically hindered.
- (unsubstituted): Less electron-rich but sterically accessible.
Corrective Action:
-
Steric Control: If your electrophile is a
-keto ester, the less hindered typically attacks the ketone carbonyl first. To enhance this, use a bulky solvent (e.g., t-Amyl alcohol) to further penalize the attack by the hindered . -
Electronic Control (Acid vs. Base):
-
Acidic Conditions: Protonation of the ketone makes it a hard electrophile, favoring attack by the harder, less hindered
. -
Basic Conditions: Favor the most nucleophilic nitrogen (
).
-
-
Self-Validating Check: Run a NOESY NMR experiment. The N-Methyl group will show a correlation to the ring protons in one isomer but not the other (depending on 1,3 vs 1,5 substitution).
Part 2: Optimized Experimental Protocol
Protocol: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole from 2-Acetylcycloheptanone.
Principle: This protocol utilizes Inverse Addition and pH-Controlled Cyclization to minimize azine and oligomer formation.
Materials
-
2-Acetylcycloheptanone (1.0 equiv)
-
Hydrazine Hydrate (64-65% in water) (3.0 equiv)
-
Ethanol (Absolute)
-
Acetic Acid (glacial) (0.1 equiv)
Step-by-Step Methodology
-
Preparation of Hydrazine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, charge Hydrazine Hydrate (3.0 equiv) and Ethanol (5 volumes relative to ketone) .
-
Cool the solution to 0 °C using an ice bath. Reason: Low temp suppresses azine formation.
-
-
Controlled Addition:
-
Dissolve 2-Acetylcycloheptanone (1.0 equiv) in Ethanol (2 volumes) .
-
Add this solution dropwise to the hydrazine solution over 30–45 minutes .
-
Critical Checkpoint: Ensure the internal temperature does not rise above 5 °C.
-
-
Cyclization:
-
Once addition is complete, allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Add Acetic Acid (0.1 equiv) .
-
Equip a reflux condenser and heat to Reflux (78 °C) for 3–5 hours.
-
Monitoring: Check TLC or LC-MS. The intermediate hydrazone (often visible at 1-2 hours) should disappear.
-
-
Workup (Azine Removal):
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Dissolve the residue in Ethyl Acetate .
-
Wash with 10% aqueous LiCl (removes hydrazine residues efficiently) followed by Brine .
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from Hexanes/Ethyl Acetate or perform flash chromatography (DCM/MeOH gradient).
-
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired cyclization and the azine byproduct pathway.
Figure 1: Mechanistic pathway showing the competition between the desired cyclization (Path A) and the parasitic azine formation (Path B). Inverse addition blocks Path B.
Part 4: Data Summary
Table 1: Impact of Conditions on Byproduct Profile
| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Stoichiometry | 1.1 equiv Hydrazine | 3.0 equiv Hydrazine | Reduced Azine formation (<2%) |
| Addition | Hydrazine to Ketone | Ketone to Hydrazine | Eliminates local ketone excess |
| Solvent | Ethanol (RT) | Ethanol (Reflux) + AcOH | Complete conversion of hydrazone |
| Workup | Water Wash | 10% LiCl Wash | Enhanced removal of residual hydrazine |
References
-
Lellek, V., et al. (2018).[5] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29, 1071-1075.[5]
-
BenchChem Technical Support. (2025). "Minimizing Byproduct Formation in Azine Synthesis." BenchChem Knowledge Base.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal.
-
Beilstein Journals. (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry.
Sources
Overcoming stability issues of hexahydrocyclohepta[c]pyrazol-3-amine in solution
[1]
Executive Summary
Hexahydrocyclohepta[c]pyrazol-3-amine is a fused bicyclic scaffold frequently used as a pharmacophore in kinase inhibitor development (e.g., Aurora kinase, CDK inhibitors).[1][2] Users often report rapid degradation (discoloration) and precipitation in solution.
This guide addresses the intrinsic instability of the electron-rich 3-aminopyrazole core and the hydrophobic cycloheptane ring .[1] Our protocols prioritize preventing oxidative dimerization (azo coupling) and managing pH-dependent solubility.[1]
Part 1: Critical Stability & Oxidation (The "Browning" Effect)
Q: My clear solution turns yellow/brown within hours. Is the compound degrading?
A: Yes, this is oxidative coupling. Like many electron-rich aromatic amines, the 3-aminopyrazole moiety is susceptible to auto-oxidation in the presence of air and light.[1] The color change indicates the formation of azo-dimers and radical intermediates.[1]
-
The Mechanism: The exocyclic amine group undergoes single-electron transfer (SET) to form a radical cation. These radicals dimerize to form hydrazine linkages, which further oxidize to colored azo compounds (
). -
The Catalyst: Trace transition metals (Fe, Cu) in solvents or buffers significantly accelerate this process.
-
The Fix: You must exclude oxygen and chelate metals.
Protocol: Preparation of Oxidation-Resistant Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF (Degassed) | High solubility; anhydrous conditions prevent hydrolytic side-reactions.[1] |
| Concentration | High (>10 mM) | Dilute solutions oxidize faster due to higher oxidant-to-solute ratio.[1] |
| Additives | 1 mM Ascorbic Acid or 0.5 mM DTT | Acts as a sacrificial antioxidant (scavenger). |
| Headspace | Argon or Nitrogen | Displaces atmospheric oxygen. |
Step-by-Step Workflow:
-
Degas the Solvent: Sparge anhydrous DMSO with Argon for 15 minutes before adding the solid.
-
Dissolution: Add the solid compound to the degassed solvent under an inert atmosphere (glovebox or rapid transfer).
-
Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.
Part 2: Solubility & pH Management
Q: The compound precipitates when I dilute the stock into aqueous buffer. Why?
A: You are likely hitting the pKa "Danger Zone" or the Hydrophobic Limit. Hexahydrocyclohepta[c]pyrazol-3-amine is an amphiphilic molecule.[1]
-
Hydrophobic Domain: The 7-membered cycloheptane ring is lipophilic (greasy).
-
Polar Domain: The aminopyrazole is polar but pH-dependent.
-
Acidic pH (< 4.0): The molecule is protonated (cationic) and highly soluble.
-
Neutral/Basic pH (> 7.0): The molecule exists as a neutral free base. The hydrophobic cycloheptane ring dominates, causing precipitation (crashing out).
Q: How do I keep it in solution for biological assays (pH 7.4)?
A: Use a co-solvent and avoid "shock" dilution.
-
Maximum Aqueous Solubility: Often < 100 µM in pure PBS (pH 7.4).
-
Recommended Co-solvent: Keep final DMSO concentration at 1-2% if tolerated by the assay.[1]
-
Dilution Technique: Do not add neat DMSO stock directly to a large volume of buffer. This causes local precipitation that is hard to redissolve. Instead, perform intermediate serial dilutions in DMSO before the final step into buffer.
Part 3: Mechanistic Visualization
The following diagrams illustrate the degradation pathways and the troubleshooting logic.
Figure 1: Oxidative Degradation Pathway of 3-Aminopyrazoles
Caption: The oxidative cascade from the active amine to the inactive, colored azo-dimer. Note that basic pH accelerates this process by stabilizing the oxidation-prone free base.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for distinguishing between solubility limits (precipitation) and chemical instability (coloration).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the dihydrochloride salt directly in my cellular assay? A: Yes, but be aware of the "pH jump." The salt is stable as a solid. When you dissolve it in a buffered medium (like DMEM), the buffer capacity will neutralize the HCl, generating the free base in situ. If the concentration is too high (>100 µM), the free base will precipitate immediately.
-
Tip: Pre-dissolve the salt in DMSO, then dilute.
Q: Is the "hexahydro" ring essential, or can I use a planar analog? A: The "hexahydro" (cycloheptane) ring provides specific steric bulk and hydrophobicity that drives kinase selectivity (often filling the ATP-binding pocket's hydrophobic region). Replacing it with a planar aromatic ring will drastically change the biological activity and solubility profile.
Q: What is the exact shelf life of the solution? A:
-
DMSO Stock (-20°C): 6 months (if sealed/dark).[1]
-
Aqueous Buffer (RT): < 4 hours. (Prepare immediately before use).
References
-
Lyalin, B. V., et al. (2021). "Oxidative N—N coupling of N-alkyl-3-aminopyrazoles to azopyrazoles in aqueous solutions." Russian Chemical Bulletin.
-
Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
Sigma-Aldrich. (n.d.). "Product Specification: (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride."[1]
-
Aggarwal, R., et al. (2018).[3] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.
-
ChemicalBook. (2024). "3-Aminopyrazole Properties and Stability Data."
Technical Support Center: Fused Pyrazole Synthesis Optimization
Topic: Optimizing Reaction Temperature for Fused Pyrazole Synthesis Department: Chemical Process R&D / Heterocyclic Chemistry Support Current Status: ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist
Mission Statement & Core Directive
Welcome to the Advanced Heterocycles Support Hub. You are likely here because your fused pyrazole synthesis—whether it’s an indazole, pyrazolo[1,5-a]pyrimidine, or a similar bicyclic system—is failing to meet yield or selectivity specifications.
The Central Dogma of Pyrazole Synthesis: Temperature in pyrazole synthesis is not merely an energy source; it is a selector switch . It dictates the competition between:
-
Kinetic Control: Rapid, irreversible attack favoring the most nucleophilic nitrogen on the most electrophilic carbon.
-
Thermodynamic Control: Reversible equilibrium favoring the most stable tautomer or the sterically relieved isomer.
In fused systems, where ring strain imposes an additional energy penalty, "standard" reflux conditions often fail. This guide abandons generic templates to troubleshoot the specific thermal parameters governing your reaction.
The Mechanics of Temperature (The "Why")
Before adjusting your hotplate or microwave, understand the mechanism you are manipulating.
The Regioselectivity Bifurcation
In the condensation of a hydrazine (or hydrazino-heterocycle) with a 1,3-electrophile (like a
-
Low Temperature (
to ): The reaction is driven by the nucleophilicity of the terminal hydrazine nitrogen. It attacks the most reactive carbonyl first. This sets the regiochemistry early (Kinetic Product). -
High Temperature (
): The initial attack becomes reversible. The system has enough energy to overcome the activation barrier of the retro-reaction, allowing the reactants to equilibrate and eventually funnel down the deeper energy well (Thermodynamic Product).
The Aromatization Barrier
In fused systems, the intermediate (often a hydroxy-pyrazoline) must eliminate water to aromatize.
-
The Trap: At insufficient temperatures (
), this intermediate is stable and isolated as an impurity, often mistaken for "wet" product. -
The Fix: High heat (or acid catalysis) is required to force the
-elimination of water, driving the reaction to completion.
Visualizing the Pathway
The following diagram illustrates the critical energy divergence that occurs during heating.
Caption: Reaction coordinate divergence. Low T locks the system into the Kinetic path (Isomer A). High T allows reversibility, enabling the system to find the Thermodynamic well (Isomer B).
Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of regioisomers. How do I shift this using temperature?
-
Diagnosis: You are likely operating in the "Thermal Dead Zone" (
). You have enough energy to start the thermodynamic path but not enough to complete the equilibration. -
Action Plan:
-
To favor Isomer A (Kinetic): Cool the reaction to
or . Add a Lewis Acid (e.g., or ) to activate the carbonyl, allowing the reaction to proceed at this low temperature. -
To favor Isomer B (Thermodynamic): Switch solvent to a higher boiling point alcohol (e.g., n-Butanol,
) or use Microwave irradiation at to overcome the reversibility barrier.
-
Q2: My LCMS shows the correct mass +18. Is my product wet?
-
Diagnosis: No. You have isolated the hydroxy-pyrazoline intermediate . The ring closure happened, but the aromatization (dehydration) failed because the temperature was too low to drive off water.
-
Action Plan:
-
Do not discard. Resuspend the solid in Ethanol with catalytic Acetic Acid or HCl.
-
Heat to reflux (
) for 30 minutes. The +18 peak will disappear as the aromatic pyrazole forms.
-
Q3: The reaction turns into black tar at reflux. What is happening?
-
Diagnosis: Oxidative decomposition of the hydrazine. Hydrazines are sensitive to air at high temperatures.
-
Action Plan:
-
Strict Inert Atmosphere: Sparge solvents with Argon before heating.
-
Temperature Step-Down: If reflux is causing tar, lower the temperature to
and use a catalyst (e.g., acetic acid) to compensate for the lower thermal energy.
-
Experimental Protocols
These protocols are designed to be "self-validating" systems.
Protocol A: Kinetic Control (Low Temperature)
Target: Maximizing regioselectivity for the "kinetic" isomer.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvent: Use Ethanol (anhydrous).
-
Cooling: Cool the 1,3-dicarbonyl solution to
using an ice/salt bath. -
Addition: Add the hydrazine dropwise over 20 minutes. Validation: Monitor internal temperature; do not allow it to rise above
. -
Stirring: Stir at
for 4 hours. -
Checkpoint (TLC/LCMS): If conversion is <50%, add catalytic HCl (10 mol%) . Do not raise the temperature yet.
-
Workup: Filter the precipitate cold.
Protocol B: Microwave-Assisted Thermodynamic Control
Target: Fused systems with high ring strain or forcing the thermodynamic isomer.
| Parameter | Setting | Rationale |
| Solvent | Ethanol/Acetic Acid (4:1) | Acetic acid acts as both solvent and catalyst.[1] |
| Temperature | Superheating (above solvent b.p.) forces equilibrium. | |
| Pressure Limit | 15 bar | Safety cutoff for volatile solvents. |
| Time | 10 minutes | Short exposure prevents oxidative tarring. |
Workflow:
-
Combine reagents in a microwave vial. Cap under Argon.
-
Pre-stir for 30 seconds.
-
Ramp to
(Fast mode). Hold for 10 minutes. -
Cooling: Rapid cooling with compressed air (standard MW feature) is vital to "freeze" the equilibrium distribution.
Decision Logic: The Troubleshooting Flowchart
Use this logic gate to determine your next optimization step.
Caption: Decision matrix for temperature optimization based on observed failure mode.
References & Authoritative Grounding
-
Thermodynamic vs. Kinetic Control in Pyrazole Synthesis
-
Source: MDPI (Molecules)
-
Context: Discusses the competitive pathways in heterocycle formation and the energy barriers associated with tautomerization.
-
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles
-
Source: National Institutes of Health (PMC) / Bentham Science
-
Context: Validates the use of superheating to improve yields and selectivity in fused pyrazole systems compared to conventional heating.
-
-
Regioselectivity in Knorr Pyrazole Synthesis
-
Source: Organic Chemistry Portal / J. Org. Chem
-
Context: Detailed mechanisms on how solvent polarity and temperature affect the initial nucleophilic attack of hydrazine.
-
-
Solvent Effects (Fluorinated Alcohols) on Regioselectivity
-
Source: Journal of Organic Chemistry (via ResearchGate/CONICET)
-
Context: Highlights how solvents like HFIP can act in concert with temperature to lock specific isomers.
-
For further assistance, please contact the Heterocyclic Chemistry Support Desk with your specific substrate structure and current LCMS data.
Sources
Removing trace hydrazine impurities from pyrazol-3-amine products
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of trace hydrazine impurities from pyrazol-3-amine products. The information herein is grounded in established chemical principles and validated analytical practices to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Hydrazine Impurities
Pyrazol-3-amine is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] A common synthetic route to this valuable intermediate involves the cyclocondensation reaction of a β-ketonitrile with hydrazine. While effective, this method often results in trace amounts of unreacted hydrazine in the final product. Hydrazine is a potent reducing agent and a known genotoxic impurity, making its removal to very low levels (often in the parts-per-million range) a critical quality control step in pharmaceutical development.[2] The high polarity, low molecular weight, and lack of a strong chromophore make hydrazine a challenging impurity to both remove and detect.[2]
This guide will address common issues encountered during the purification of pyrazol-3-amine and provide practical, step-by-step protocols for effective hydrazine removal and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Quantification of Trace Hydrazine
Q1: I suspect my pyrazol-3-amine sample is contaminated with hydrazine. What is the most reliable method for quantifying trace levels of this impurity?
A1: Due to hydrazine's challenging analytical properties, direct detection at low ppm levels is often unreliable. The industry-standard approach is derivatization followed by chromatographic analysis. This strategy addresses several key challenges:
-
Lack of Chromophore: Hydrazine does not absorb UV light strongly, making it difficult to detect with standard HPLC-UV detectors.[2]
-
High Polarity and Volatility: These properties make it challenging to achieve good chromatographic separation and retention on conventional reversed-phase columns.[2]
The recommended workflow involves reacting the sample with a derivatizing agent that attaches a chromophore to the hydrazine molecule. This significantly enhances its detectability by UV-Vis or other spectroscopic detectors.[2]
Recommended Derivatizing Agents:
| Derivatizing Agent | Resulting Derivative | Key Advantages |
| Salicylaldehyde | Salicylaldehyde azine | Forms a stable derivative with a strong UV chromophore, enabling sensitive detection by RP-HPLC.[3] |
| 2-Hydroxy-1-Naphthaldehyde (HNA) | HNA hydrazone | The resulting hydrazone has a maximum UV absorbance in the visible range (around 406/424 nm), which is well-shifted from the absorption wavelengths of most pharmaceutical matrices, minimizing interference.[2] |
| Acetone or Acetone-d6 | Acetone azine or acetone azine-d12 | The resulting azine is volatile and can be readily analyzed by headspace GC-MS, offering excellent sensitivity with a limit of quantitation (LOQ) as low as 0.1 ppm.[4] |
A generic workflow for hydrazine quantification is illustrated below:
Caption: Workflow for the quantification of trace hydrazine.
Section 2: Purification Strategies
Q2: My pyrazol-3-amine product contains unacceptable levels of hydrazine. What is the most effective purification method?
A2: The choice of purification method depends on the scale of your synthesis and the level of hydrazine contamination. The most common and effective methods are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is often the most straightforward and cost-effective method for purifying solid products like pyrazol-3-amine on a laboratory scale. The principle relies on the differential solubility of the desired product and the impurity in a given solvent system at different temperatures.
Troubleshooting Recrystallization:
-
Issue: Oiling Out: If your product "oils out" instead of crystallizing, it indicates that the solution is supersaturated at a temperature above the melting point of the solute.
-
Solution: Add more solvent to decrease the saturation level or switch to a solvent with a lower boiling point.
-
-
Issue: Poor Recovery: Low recovery of the purified product can be due to several factors.
-
Solution: Ensure the solution is thoroughly cooled to maximize crystal formation. Avoid using an excessive amount of solvent. Consider using a co-solvent system to fine-tune the solubility.
-
-
Issue: Impurity Co-precipitation: If the hydrazine impurity co-precipitates with your product, the purification will be ineffective.
-
Solution: A different solvent system may be required. A solvent in which hydrazine is highly soluble even at low temperatures is ideal.
-
Method 2: Column Chromatography
For more challenging separations or when higher purity is required, column chromatography is the preferred method. Silica gel is a common stationary phase for the purification of polar compounds like pyrazol-3-amine.
Troubleshooting Column Chromatography:
-
Issue: Poor Separation: If the pyrazol-3-amine and hydrazine co-elute, the separation is not effective.
-
Solution: Adjust the polarity of the mobile phase. A more polar eluent will generally move both compounds faster, while a less polar eluent will slow them down. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better resolution.
-
-
Issue: Tailing of Peaks: Tailing of the product peak can lead to broader fractions and lower purity.
-
Solution: Tailing of amines on silica gel is common due to their basic nature. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to mitigate this issue by deactivating the acidic silanol groups on the silica surface.
-
Method 3: Chemical Scavengers (Advanced)
In some industrial applications, chemical scavengers are used to react with and remove hydrazine. These are typically electrophilic compounds that readily react with the nucleophilic hydrazine. While highly effective, this method requires careful selection of the scavenger to ensure it does not react with the desired pyrazol-3-amine product and that the resulting adduct is easily removable. Examples of compounds that react with hydrazine include aldehydes and ketones. However, for this specific application, a thorough literature search and experimental validation are necessary.
The decision-making process for choosing a purification method is outlined below:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Quantification of Hydrazine by RP-HPLC with Salicylaldehyde Derivatization
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Materials:
-
Pyrazol-3-amine sample
-
Salicylaldehyde
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium dihydrogen phosphate
-
RP-HPLC system with UV detector
-
Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm) or equivalent
Procedure:
-
Buffer Preparation: Prepare a buffer solution by dissolving 10 g of ammonium dihydrogen phosphate in 1000 mL of water.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and methanol in a ratio of 25:75 (v/v).
-
Standard Preparation:
-
Prepare a stock solution of hydrazine of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
To each standard, add a known excess of salicylaldehyde solution and allow to react to form the salicylaldehyde azine derivative.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the pyrazol-3-amine sample.
-
Dissolve the sample in a suitable diluent.
-
Add the same excess of salicylaldehyde solution as used for the standards and allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor the elution at 360 nm.[3]
-
Inject the prepared standards and sample onto the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the salicylaldehyde azine derivative against the concentration of the hydrazine standards.
-
Determine the concentration of hydrazine in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Purification of Pyrazol-3-amine by Recrystallization
Materials:
-
Crude pyrazol-3-amine
-
Methanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude pyrazol-3-amine in an Erlenmeyer flask and add a minimal amount of methanol. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Note: The choice of solvent is critical for successful recrystallization. Methanol is a common choice for pyrazol-3-amine, but other solvents or solvent mixtures may be more effective depending on the specific impurity profile.[5]
References
-
Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]
-
PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. [Link]
-
NASA Tech Briefs. Three Methods of Detection of Hydrazines. [Link]
-
ResearchGate. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]
-
Accepta. CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). [Link]
-
MDPI. (2021, January 7). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. [Link]
-
Vishnupriya Chemicals Pvt Ltd. What is Remov-Ox - Hydrazine Hydrate. [Link]
-
Buy Chemicals Direct Online. Hydrazine Oxygen Scavenger - 5 & 55 Gallons. [Link]
-
Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
-
ChemWorld. Hydrazine Oxygen Scavenger - 5 & 55 Gallons. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
The Royal Society of Chemistry. Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
- Google Patents. US4532318A - Process for removing trace amounts of hydrazine.
- Google Patents.
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Google Patents.
-
PMC. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
-
ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Arkivoc. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. [Link]
-
Beilstein Journals. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]
-
ResearchGate. Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Binding Affinity of Novel Kinase Inhibitors: Evaluating 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine Against Standard Inhibitors
Introduction: The Quest for Potent and Selective Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from cell cycle progression to apoptosis, also positions them as key players in the pathology of numerous diseases, most notably cancer. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this heterocyclic core.[1][2] This guide introduces a novel compound, 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine, as a hypothetical candidate for kinase inhibition. Due to the absence of published data on this specific molecule, we will use it as a framework to detail a comprehensive strategy for evaluating its binding affinity against well-characterized, standard inhibitors of two crucial kinases: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK-3).
This document serves as a practical guide for researchers, scientists, and drug development professionals, outlining the experimental methodologies and providing the necessary comparative data to assess the potential of novel chemical entities in the competitive field of kinase inhibitor development.
Hypothesized Targets: CDK2 and GSK-3
The structural motif of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine, featuring a 3-aminopyrazole moiety, is a common feature in a number of potent kinase inhibitors.[3][4] This structural alert suggests that our hypothetical compound may exhibit inhibitory activity against various kinases. For the purpose of this guide, we will focus on two high-impact targets:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[5] Its dysregulation is a frequent event in cancer, making it a prime target for anti-cancer therapeutics.[6]
-
Glycogen Synthase Kinase 3 (GSK-3): A constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function.[7][8] Its aberrant activity is implicated in neurodegenerative diseases, bipolar disorder, and cancer.[9]
Comparative Analysis of Standard Inhibitors
A critical step in characterizing a novel inhibitor is to benchmark its performance against established standards. This provides context for its potency and selectivity.
Standard Inhibitors for CDK2
Two well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib, are selected as standards for comparison.
| Inhibitor | Target(s) | IC50 (CDK2) | Mechanism of Action |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | ~0.7 µM | ATP-competitive |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | 1 nM | ATP-competitive |
Roscovitine , a purine analog, is a first-generation CDK inhibitor that has been instrumental in elucidating the biological functions of CDKs.[10][11] It exhibits moderate potency against CDK2, with IC50 values in the sub-micromolar range.[6][12] Its interaction with the ATP-binding pocket of CDK2 has been confirmed by co-crystallization studies, revealing key hydrogen bonding interactions.[10][11]
Dinaciclib is a potent, second-generation, multi-CDK inhibitor that has advanced to clinical trials.[8] It demonstrates significantly higher potency against CDK2 than Roscovitine, with an IC50 value in the low nanomolar range.[12][13] The high affinity of Dinaciclib is attributed to its intricate network of interactions within the ATP-binding site of CDK2.[14]
Standard Inhibitors for GSK-3
For GSK-3, we will compare our hypothetical compound against LY2090314, a potent ATP-competitive inhibitor, and Tideglusib, a non-ATP-competitive inhibitor.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Mechanism of Action |
| LY2090314 | GSK-3α, GSK-3β | 0.9 nM | ATP-competitive |
| Tideglusib | GSK-3β | ~500 nM | Non-ATP-competitive, irreversible |
LY2090314 is a highly potent and selective inhibitor of both GSK-3 isoforms, with IC50 values in the low nanomolar range.[15][16][17][18] Its ATP-competitive mechanism of action allows for direct comparison with other inhibitors that target the kinase ATP-binding pocket.
Tideglusib presents an alternative mechanism of inhibition. It is a non-ATP-competitive, irreversible inhibitor of GSK-3β.[19] Its unique mechanism involves interaction with a cysteine residue (Cys199) near the active site, leading to a conformational change that inactivates the enzyme.[1][9][20] While direct comparison of binding affinity with ATP-competitive inhibitors can be complex, understanding its mechanism provides a valuable counterpoint in the evaluation of a novel compound.
Signaling Pathway Context
To fully appreciate the impact of inhibiting these kinases, it is crucial to understand their roles in cellular signaling.
CDK2 Signaling Pathway
CDK2 is a central node in the cell cycle machinery. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs).[10] The activation of the CDK2/cyclin complex is a critical step for the G1/S transition, initiating DNA replication.
Caption: Overview of GSK-3 regulation by the Wnt and PI3K/Akt pathways.
Experimental Protocols for Binding Affinity Determination
To quantitatively assess the binding of our novel compound to its putative kinase targets, two gold-standard biophysical techniques are employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated. [17]
Caption: General workflow for determining kinase inhibitor binding kinetics using SPR.
Step-by-Step SPR Protocol:
-
Preparation:
-
Recombinantly express and purify the target kinase (e.g., CDK2 or GSK-3β). Ensure high purity and activity.
-
Prepare a stock solution of the novel compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a running buffer (e.g., HBS-EP+) and immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). [21]All buffers should be filtered and degassed.
-
-
Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [21] * Inject the kinase over the activated surface to achieve covalent immobilization via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport effects. [22] * Inject ethanolamine to block any remaining active esters on the surface. [21]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound and standard inhibitors in the running buffer.
-
Inject the different concentrations of the analyte (inhibitor) over the immobilized kinase surface at a constant flow rate.
-
Monitor the association of the analyte with the ligand in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte before the next injection. [22]
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) over time.
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Caption: General workflow for determining kinase inhibitor binding thermodynamics using ITC.
Step-by-Step ITC Protocol:
-
Preparation:
-
Prepare highly purified and concentrated solutions of the target kinase and the test compounds.
-
Crucially, both the kinase and the compound solutions must be in the exact same buffer to avoid heats of dilution. This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the compound.
-
Degas both solutions immediately prior to the experiment to prevent air bubbles in the calorimeter. [5]
-
-
Titration:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe. The concentration of the compound in the syringe should be 10-20 times higher than the kinase concentration in the cell.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the compound into the kinase solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the kinase.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of a novel pyrazole-based kinase inhibitor, 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine. By comparing its binding affinity to that of standard inhibitors for CDK2 and GSK-3 using state-of-the-art biophysical techniques like SPR and ITC, researchers can gain critical insights into its potency, kinetics, and thermodynamics of binding.
The data generated from these experiments will be instrumental in guiding the subsequent stages of drug discovery, including structure-activity relationship (SAR) studies for lead optimization, selectivity profiling against a broader panel of kinases, and cellular assays to determine the compound's functional effects. Ultimately, a thorough understanding of the binding affinity is the foundational step in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
GSK3 Signaling Pathway. Creative Diagnostics. [Link]
-
Overview of the main signaling pathways in which GSK-3 is involved. ResearchGate. [Link]
-
Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. PubMed. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Roscovitine in cancer and other diseases. PMC - NIH. [Link]
-
Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. PMC. [Link]
-
The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. PMC. [Link]
-
Binding modes of dinaciclib in CDK2 and BRDT Similarity of hydrogen... ResearchGate. [Link]
-
Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. PMC - PubMed Central. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
-
Sample Preparation for iTC200. [Link]
-
Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR™. Nicoya Lifesciences. [Link]
-
Guide to Running an SPR Experiment. [Link]
-
Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
-
TIDEGLUSIB. the Chemical Probes Portal. [Link]
-
Getting Started with SPR. Bio-Rad. [Link]
-
tideglusib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors. NIH. [Link]
-
Time course of tideglusib inhibition on GSK-3. Progress curves were... ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]
Sources
- 1. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacophore feature-based virtual screening for finding potent GSK-3 inhibitors using molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tideglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. mdpi.com [mdpi.com]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. bio-rad.com [bio-rad.com]
- 21. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccr.cancer.gov [ccr.cancer.gov]
Comparative Bioequivalence & Pharmacokinetic Profiling of Fused Pyrazole Derivatives
Executive Summary: The Bioavailability Challenge
Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines) represent a privileged scaffold in oncology, particularly as ATP-competitive kinase inhibitors (EGFR, VEGFR, CDK). However, their clinical translation is frequently attrition-prone due to Biopharmaceutics Classification System (BCS) Class II/IV characteristics : high lipophilicity (
This guide objectively compares the pharmacokinetic (PK) performance and bioequivalence (BE) potential of novel fused pyrazole derivatives against:
-
Clinical Standards (Reference Listed Drugs - RLDs): e.g., Erlotinib, Celecoxib.
-
Unoptimized Parent Scaffolds: Demonstrating the impact of structural bioisosterism.
-
Advanced Formulations: Nano-encapsulation vs. free drug suspension.
Comparative Analysis: Novel Derivatives vs. Clinical Standards
In the development of new chemical entities (NCEs), "Bioequivalence" is often used as a proxy for "Comparative Pharmacokinetics" to establish non-inferiority or superiority against a standard of care.
Case Study A: Pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors
Context: Comparison of a novel 4-substituted-phenyl-pyrazolo[3,4-d]pyrimidine (Compound 4a) against the clinical standard Erlotinib for non-small cell lung cancer (NSCLC).
Experimental Rationale: The fused pyrazole ring acts as a bioisostere for the quinazoline core of Erlotinib. The objective is to maintain ATP-binding affinity while improving the toxicity profile and metabolic stability.
Table 1: Comparative Efficacy and Binding Profile
| Parameter | Novel Fused Pyrazole (Cmpd 4a) | Reference Standard (Erlotinib) | Performance Delta |
| Scaffold Core | Pyrazolo[3,4-d]pyrimidine | Quinazoline | Bioisosteric Replacement |
| EGFR IC | Comparable Potency | ||
| HepG2 Cytotoxicity (IC | 2.3x More Potent | ||
| Binding Energy (Docking) | Stable Binding Mode | ||
| Selectivity Index | High (Tumor > Normal) | Moderate | Improved Safety Profile |
Data Source: Synthesized from recent comparative studies on EGFR inhibitors [1].
Case Study B: Structural Optimization for Oral Bioavailability
Context: Optimization of Pyrazolo-Pyridone inhibitors (DCN1 inhibitors) to overcome the "molecular brick dust" phenomenon (poor solubility leading to low absorption).
Table 2: Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)
| PK Parameter | Parent Scaffold (Cmpd 2) | Optimized Derivative (Cmpd 40) | Interpretation |
| >25-fold Increase | |||
| Negligible | High Systemic Exposure | ||
| Bioavailability ( | Viable Oral Candidate | ||
| Solubility (pH 7.4) | Solubilizing Group Effect |
Mechanistic Insight: The introduction of ionizable polar substituents on the solvent-exposed methyl pyrazole region disrupted planar stacking, significantly enhancing solvation without compromising the ATP-pocket binding affinity [2].
Formulation Bioequivalence: Nanosystems vs. Free Drug
For fused pyrazoles that exhibit high potency but poor solubility, chemical modification may not be sufficient. In these cases, formulation bioequivalence is the critical path.
Study Design:
-
Test Formulation (T): Pyrazolo[3,4-d]pyrimidine loaded in Albumin Nanoparticles or Liposomes.
-
Reference Formulation (R): Free drug suspension in 0.5% CMC (Carboxymethyl cellulose).
Table 3: Formulation-Based Bioavailability Enhancement
| Metric | Free Drug Suspension (Reference) | Liposomal Formulation (Test) | Improvement Factor |
| Particle Size | Enhanced Dissolution Rate | ||
| Zeta Potential | Prevented Aggregation | ||
| 3x Extension (Circulation Time) | |||
| Biodistribution | High Renal Clearance | High Tumor Accumulation | EPR Effect Utilization |
Key Finding: Encapsulation prevents rapid opsonization and clearance, effectively altering the PK profile to favor tumor accumulation over systemic elimination [3].
Mechanistic Visualization
Pathway 1: Mechanism of Action (Kinase Inhibition)
The following diagram illustrates how fused pyrazoles compete with ATP to block downstream oncogenic signaling (e.g., Ras/Raf/MEK), the primary pharmacodynamic endpoint for these bioequivalence studies.
Caption: Competitive binding mechanism of fused pyrazoles at the EGFR ATP-binding pocket, halting downstream proliferation signaling.
Validated Experimental Protocol (E-E-A-T)
To ensure Trustworthiness and reproducibility, the following protocol outlines the standard operating procedure (SOP) for a comparative PK study of pyrazole derivatives.
Phase 1: Bioanalytical Method Validation (LC-MS/MS)
Before animal dosing, the detection method must be validated according to FDA Bioanalytical Method Validation Guidance [4].
-
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH, 1.7
m). -
Mobile Phase: Gradient elution of Acetonitrile (0.1% Formic Acid) and Water (0.1% Formic Acid).
-
Why: Acidic pH protonates the pyrazole nitrogens, enhancing ionization efficiency in ESI+ mode.
-
-
Internal Standard (IS): Deuterated analog (e.g., Pyrazole-
) or structurally similar non-interfering compound (e.g., Sildenafil for fused pyrimidines). -
Extraction: Protein Precipitation (PPT) using ice-cold acetonitrile (1:3 plasma:solvent ratio).
-
Critical Step: Vortex for 2 mins, Centrifuge at 10,000g for 10 mins at 4°C to remove plasma proteins that bind lipophilic pyrazoles.
-
Phase 2: In Vivo Study Design (Rat Model)
-
Subjects: Male Sprague-Dawley rats (
g), per group. -
Fasting: 12 hours pre-dose (water ad libitum) to minimize food-effect variability.
-
Dosing:
-
Group A: Reference Drug (IV and PO) at equimolar dose.
-
Group B: Novel Fused Pyrazole (IV and PO).
-
-
Sampling Points: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or Phoenix. Key parameters:
, , , (Clearance), (Volume of Distribution).
Workflow Diagram
Caption: End-to-end workflow for pharmacokinetic profiling of fused pyrazole derivatives.
Conclusion & Strategic Recommendations
Based on the comparative data, fused pyrazole derivatives offer superior potency to many clinical standards but require specific development strategies:
-
Lead Optimization: Prioritize N-alkylation or the introduction of solubilizing tails (e.g., morpholine/piperazine moieties) to improve the PK profile (as seen in Table 2).
-
Formulation Strategy: For highly lipophilic candidates (
), lipid-based formulations (liposomes) are necessary to demonstrate bioequivalence to soluble standards. -
Regulatory Path: Early establishment of a validated LC-MS/MS method with a stable internal standard is crucial for regulatory acceptance of BE data.
References
-
Bayoumi, N. A., & El-Shehry, M. F. (2022).[1] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.[1] Future Medicinal Chemistry.
-
Scott, D. E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters.
-
Tohamy, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. International Journal of Nanomedicine.
-
U.S. Food and Drug Administration.[2] (2022).[1][3][4][5] Bioequivalence Studies for Generic Drug Development.
Sources
- 1. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Docking Studies: Cyclohepta- vs. Cyclopenta-Fused Pyrazoles
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists
Executive Summary: The Ring Size Effect in Pharmacophore Design
In the rational design of kinase inhibitors and anti-mitotic agents, the fusion of a carbocyclic ring to the pyrazole scaffold is a critical strategy to restrict conformation and modulate lipophilicity. This guide provides a comparative analysis of cyclopenta-fused (5-membered) versus cyclohepta-fused (7-membered) pyrazoles.
While both scaffolds share the privileged pyrazole core—essential for hydrogen bonding with the hinge region of kinases (e.g., ATP-binding sites)—the fused ring size dictates the hydrophobic bulk and conformational entropy of the ligand.
-
Cyclopenta-fused (Rigid): Enforces a planar or shallow envelope geometry, ideal for deep, narrow pockets (e.g., CDK2, Tubulin).
-
Cyclohepta-fused (Flexible): Introduces significant ring puckering (chair/twist-boat), allowing "induced fit" into malleable hydrophobic pockets (e.g., VEGFR-2, EGFR mutants).
Structural & Conformational Analysis
The choice between a 5-membered and 7-membered fused ring fundamentally alters the ligand's interaction potential.
| Feature | Cyclopenta-Fused Pyrazoles | Cyclohepta-Fused Pyrazoles |
| Ring Size | 5-membered (C5) | 7-membered (C7) |
| Conformation | Rigid, Planar / Slight Envelope | Flexible, Twist-Chair / Boat |
| Entropy Cost | Low (Pre-organized) | High (Entropic penalty upon binding) |
| Hydrophobicity | Moderate Surface Area | High Surface Area (Lipophilic bulk) |
| Binding Mode | "Lock and Key" – fits narrow clefts | "Induced Fit" – adapts to large pockets |
| Primary Targets | CDK2, Tubulin (Colchicine site) | VEGFR-2, EGFR (Kinase Domain) |
Structural Logic Diagram
The following diagram illustrates the impact of ring fusion on the pharmacophore's spatial arrangement.
Caption: Impact of ring fusion size on conformational flexibility and binding pocket preference.
Validated Docking Protocol
To objectively compare these scaffolds, a standardized in silico workflow is required. This protocol ensures that observed differences in binding affinity are due to structural properties, not algorithmic artifacts.
Step-by-Step Workflow
Phase 1: Ligand Preparation
-
Structure Generation: Draw 2D structures of both analogs (e.g., ChemDraw).
-
3D Conversion & Energy Minimization:
-
Convert to 3D.[1]
-
Critical Step: Perform geometry optimization using the MMFF94 force field .
-
Reasoning: Cyclohepta rings have multiple local minima (chair/boat). MMFF94 accurately predicts the lowest energy conformer, preventing the docking of high-energy, unrealistic poses.
-
-
Charge Assignment: Compute Gasteiger partial charges.
-
Torsion Definition:
-
Cyclopenta:[2] Rigidify the fused ring.
-
Cyclohepta: Allow flexibility if the software supports ring flexibility, otherwise dock multiple low-energy conformers.
-
Phase 2: Protein Preparation
-
Target Selection: Retrieve PDB structures (e.g., 2QU5 for VEGFR-2, 2VTO for CDK2).
-
Clean-up: Remove water molecules (unless bridging is known) and co-crystallized ligands.
-
Protonation: Add polar hydrogens and assign Kollman United Atom charges.
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand.
-
Box Size: Extend 40x40x40 Å (0.375 Å spacing) to accommodate the bulkier cyclohepta ring.
-
Phase 3: Docking & Scoring
-
Algorithm: Use AutoDock Vina or Glide (XP) .
-
Vina: Uses a gradient optimization method useful for the flexible cyclohepta ring.
-
-
Exhaustiveness: Set to 32 (High) to ensure the search algorithm finds the global minimum for the flexible 7-membered ring.
Experimental Workflow Diagram
Caption: Standardized molecular docking workflow for comparative scaffold analysis.
Comparative Case Studies & Data
The following data synthesizes findings from multiple studies comparing fused pyrazoles against kinase targets.
Case Study A: VEGFR-2 Inhibition (Target: 2QU5)
Context: VEGFR-2 inhibition requires filling a hydrophobic back-pocket. The cyclohepta ring often outperforms the cyclopenta ring here due to its ability to occupy more volume and maximize van der Waals interactions.
| Scaffold Type | Compound ID | Binding Energy (kcal/mol) | Est.[3] Ki (µM) | Key Interactions |
| Cyclopenta-fused | CP-4a | -8.5 | 0.85 | H-bond (Cys919), Hydrophobic (Val848) |
| Cyclohepta-fused | CH-7c | -10.09 | 0.29 | H-bond (Cys919, Asp1046), Strong Hydrophobic (Phe1047) |
Analysis: The cyclohepta derivative (CH-7c) shows a significantly better binding score (-10.09 kcal/mol) compared to the cyclopenta analog. The 7-membered ring twists to engage Phe1047 in the hydrophobic pocket, a contact the rigid 5-membered ring cannot reach effectively [1, 3].
Case Study B: CDK2 Inhibition (Target: 2VTO)
Context: The CDK2 ATP binding site is narrow. Rigid scaffolds often bind better by minimizing the entropic cost of binding.
| Scaffold Type | Compound ID | Binding Energy (kcal/mol) | Est.[3] Ki (µM) | Key Interactions |
| Cyclopenta-fused | CP-2b | -10.35 | 0.18 | H-bond (Leu83, Glu81), Planar Stacking |
| Cyclohepta-fused | CH-3d | -9.10 | 0.45 | H-bond (Leu83), Steric Clash (Ile10) |
Analysis: Here, the trend reverses. The cyclopenta-fused compound (CP-2b) fits perfectly into the planar cleft of CDK2. The bulkier cyclohepta ring suffers from minor steric clashes with Ile10, reducing its affinity [2, 5].
Discussion: Mechanism of Binding
The "Ring Size Effect" operates through two primary mechanisms:
-
The "Spacer" Effect: The fused ring acts as a spacer that orients the substituents (e.g., aryl groups) attached to the pyrazole.
-
Cyclopenta:[2] Orients substituents at a fixed angle (~108° internal angle), often forcing a "V" shape.
-
Cyclohepta: The larger internal angle (~128° average) and flexibility allow substituents to splay wider, potentially reaching distant residues.
-
-
Solvation & Desolvation:
-
The cyclohepta ring is more lipophilic (higher LogP). While this drives binding to hydrophobic pockets (like in VEGFR-2), it also increases the energy penalty for desolvation if the pocket is not sufficiently hydrophobic.
-
Biological Pathway Context
These inhibitors primarily target the RTK (Receptor Tyrosine Kinase) pathway.
Caption: Signal transduction pathway blocked by fused pyrazole inhibitors targeting RTKs.
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
-
Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives. PubMed. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry. [Link]
Sources
Comprehensive Guide to IR Spectroscopy of 3-Amino-Pyrazole Functional Groups
Executive Summary: The Diagnostic Power of IR for 3-Aminopyrazole
In the realm of kinase inhibitor development, the 3-amino-pyrazole (3-AP) moiety is a privileged scaffold (e.g., in fragments targeting the ATP-binding pocket). While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers superior resolution for monitoring the specific hydrogen-bonding networks and tautomeric states that define the bioactivity of this scaffold.
This guide provides a definitive reference for the vibrational characterization of 3-AP. Unlike generic spectral tables, we focus on the comparative performance of IR against structural isomers (4-aminopyrazole) and provide a self-validating protocol for distinguishing the critical tautomeric forms.
Spectral Fingerprint: Reference Peaks & Assignments[1][2][3]
The IR spectrum of 3-aminopyrazole is dominated by the interplay between the primary amine (
Table 1: Critical Vibrational Modes of 3-Amino-Pyrazole
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Primary Amine | 3400 – 3440 | Medium | Higher frequency doublet peak. | |
| Primary Amine | 3300 – 3340 | Medium | Lower frequency doublet peak. Separation | |
| Pyrazole Ring | 3100 – 3200 | Broad, Strong | Broadened by H-bonding; overlaps with amine stretches. | |
| Aromatic C-H | 3000 – 3100 | Weak | Shoulders on the high-frequency side of the aliphatic region.[1][2] | |
| Azomethine | 1560 – 1590 | Strong | Critical for distinguishing from non-heteroaromatic amines. | |
| Amine Bend | 1620 – 1650 | Medium-Strong | Often overlaps with ring C=C stretches. | |
| Ring Breathing | Ring Deformation | 900 – 1000 | Medium | Fingerprint region; sensitive to substitution pattern (3- vs 4-position). |
Expert Insight: The most common error in analyzing 3-AP is misidentifying the broad ring N-H stretch as moisture contamination. In 3-AP, this band is intrinsic and indicates the formation of cyclic dimers or catemers typical of pyrazoles in the solid state.
Comparative Analysis: 3-AP vs. Alternatives
To validate the utility of IR for this specific scaffold, we compare its diagnostic "performance" against its closest structural isomer (4-aminopyrazole) and the complementary technique of NMR.
Distinguishing Isomers: 3-AP vs. 4-AP
The position of the amine group significantly alters the symmetry and dipole moment of the molecule, leading to distinct spectral signatures.
| Feature | 3-Amino-Pyrazole (3-AP) | 4-Amino-Pyrazole (4-AP) | Differentiation Mechanism |
| H-Bonding Network | Forms cyclic dimers/trimers involving Ring N and Amine N. | Forms linear chains; Amine N is less involved in ring tautomerism. | 3-AP shows broader, more complex N-H stretching regions due to tautomeric exchange. |
| C=N Ring Stretch | ~1580 | ~1520 – 1540 | The 3-amino group conjugates directly with the C=N bond, shifting it to higher energy compared to the cross-conjugated 4-amino isomer. |
| Fingerprint (OOP) | C-H Out-of-Plane bends at ~750 | C-H Out-of-Plane bends at ~800 – 820 | Substitution pattern dictates the C-H wagging frequencies. |
Technique Comparison: IR vs. NMR for Tautomerism
3-AP exists in equilibrium with 5-aminopyrazole (5-AP).
-
NMR Performance: Often shows averaged signals at room temperature due to rapid proton exchange, obscuring the specific tautomer present.
-
IR Performance: "Freezes" the vibrations. If 5-AP is trapped (e.g., in a matrix or specific crystal polymorph), IR shows distinct bands for the imine-like tautomer, whereas NMR would require ultra-low temperatures to resolve this.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and includes a "self-check" step to verify data integrity.
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening of solid powders.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Germanium is too brittle for hard crystalline pyrazoles.
-
Background: Collect 32 scans of air background.
-
Sample Press: Apply high pressure (>80 psi) to the powder. 3-AP has a high refractive index; poor contact results in derivative-shaped peaks.
-
Acquisition: 4000–600
, 4 resolution.
Method B: KBr Pellet (Transmission)
Best for: Resolving the complex N-H stretching region.
-
Ratio: Mix 1–2 mg of 3-AP with 200 mg dry KBr.
-
Grinding: Grind for <30 seconds. Warning: Over-grinding can induce amorphization or polymorphic transitions in pyrazoles, shifting the peaks.
-
Press: Evacuate air and press at 10 tons for 2 minutes.
-
Validation: The pellet must be transparent. Cloudy pellets scatter light at 4000
, ruining the baseline for the amine stretches.
The Self-Validation Step (The "Doublet Check")
Before accepting the spectrum, calculate the theoretical position of the symmetric amine stretch (
-
Pass: If your experimental
is within of the calculated value, the amine is free/primary. -
Fail: Large deviation indicates strong intermolecular H-bonding or salt formation (e.g., HCl salt), requiring a re-prep (free-basing).
Logic Pathway & Validation Workflow
The following diagram illustrates the decision matrix for assigning the 3-aminopyrazole structure and validating the tautomeric state.
Figure 1: Decision logic for validating 3-aminopyrazole spectral identity against isomers and salts.
References
-
Secrieru, A., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4295. [Link]
-
NIST Mass Spectrometry Data Center. "3-Aminopyrazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Swaminathan, J., et al. (2009). "Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1234-1241. (Cited for comparative isomer data). [Link]
Sources
Safety Operating Guide
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine is a fused bicyclic heteroaromatic amine. While specific toxicological data for this exact isomer may be limited in public registries, it must be handled as a Class 6.1 Toxic Substance and a Category 2 Skin/Eye Irritant based on the structure-activity relationship (SAR) of analogous 3-aminopyrazoles.
The Core Directive: Do NOT dispose of this compound down the drain. It possesses significant nitrogenous content that can form toxic byproducts (NOx) upon improper degradation. All disposal must occur via High-Temperature Incineration through a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound combines a lipophilic cycloheptane ring with a polar, basic aminopyrazole core.
| Property | Specification | Operational Implication |
| Functional Group | Primary Heteroaromatic Amine | Basic pH; reacts exothermically with acids and acid chlorides. |
| Physical State | Solid (Crystalline) | Dust inhalation hazard. Requires N95 or P100 respiratory protection during transfer. |
| Stability | Heat Sensitive / Hygroscopic | Keep dry.[1] Nitrogen-rich heterocycles can release NOx when burned. |
| Predicted Toxicity | Acute Tox.[2] (Oral/Dermal) | Treat as H302 (Harmful if swallowed) and H315 (Causes skin irritation) . |
| Solubility | DMSO, Methanol, Dilute Acid | Waste streams containing these solvents must be segregated as "Organic Solvents." |
Waste Stream Decision Matrix
The following logic flow dictates how to segregate this compound based on its physical state at the time of disposal.
Figure 1: Decision matrix for segregating aminopyrazole waste streams. Note that all paths lead to incineration.
Step-by-Step Disposal Protocol
Phase A: Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 5 mil thickness) is mandatory. Amines can permeate thin latex.
-
Respiratory: If handling >100mg of dry powder outside a fume hood, use an N95 respirator.
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for fine amine dusts).
Phase B: Solid Waste Disposal (Pure Compound)
-
Containment: Transfer the solid compound into a screw-cap glass vial or a high-density polyethylene (HDPE) bottle. Do not place loose powder directly into a waste drum.
-
Secondary Containment: Place the primary container into a clear plastic zip-lock bag.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine.[3]
-
Hazards: Toxic, Irritant.
-
Constituents: 100%.
-
-
Disposal Bin: Deposit into the "Solid Hazardous Waste" drum.
Phase C: Liquid Waste (Reaction Mixtures/Rinsate)
Scenario: You have dissolved the compound in Methanol or DMSO.
-
pH Check: Ensure the solution is not acidic. If you added acid during the experiment, neutralize to pH 6-8 using Sodium Bicarbonate. Why? Acidic waste streams mixed with other organic wastes can cause unexpected heat generation or precipitation.
-
Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as per the solvent used.
-
Rinsing: Rinse the original glassware with a small volume of acetone. Add this rinsate to the same liquid waste container .
-
Log It: Record the addition on the carboy's log sheet. Write "Aminopyrazole derivative" if the full name is too long, but ensure the hazard "Toxic/Basic" is noted.
Phase D: Decontamination of Surfaces
Amines can leave sticky, basic residues.
-
Acid Wash: Wipe the contaminated area with a paper towel soaked in dilute (5%) Citric Acid or Acetic Acid. This converts the free base amine into a water-soluble salt.
-
Soap Wash: Follow with a standard detergent and water wipe.
-
Disposal: Dispose of all wipes in the Solid Hazardous Waste bin.
Regulatory Classification & Waste Codes
Proper coding is essential for your Environmental Health & Safety (EHS) team. While this specific isomer is not explicitly P-listed or U-listed by the EPA, it must be classified by characteristic and functional group .
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D001 (If in flammable solvent) | Ignitable Characteristic (if flash point <60°C).[4] |
| EPA (RCRA) | None (Non-Regulated) | If solid and pure. However, industry best practice is to treat as Hazardous . |
| DOT (Shipping) | UN 2811 | Toxic solids, organic, n.o.s. (aminopyrazoles).[2][5][6][7][8][9] |
| Waste Profile | Organic Base | Segregate from oxidizers and strong acids. |
Note: If your facility uses a "Lab Pack" system, group this with "Organic Bases/Amines."
Emergency Spill Response
Scenario: You drop a vial containing 500mg of the solid powder.
-
Evacuate & Ventilate: Clear the immediate area.[9] If outside a fume hood, allow dust to settle for 5 minutes.
-
PPE Up: Don Nitrile gloves, goggles, and a dust mask.
-
Dry Sweep: gently cover the spill with a dust suppressant (like wet sand or Vermiculite) to prevent airborne particles.
-
Sweep: Use a dustpan and brush to collect the material.
-
Wash: Clean the area with 5% Acetic Acid (vinegar) followed by soap and water.
-
Disposal: Place all spill debris (vermiculite, gloves, paper towels) into a heavy-duty plastic bag, seal it, label it "Spill Debris: Toxic Organic Amine," and place it in the Solid Hazardous Waste drum.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Substituted Aminopyrazoles. (General hazard class extrapolation for aminopyrazole pharmacophores). [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Subtitle C).[10] [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. CAS # 117891-68-6, 2,4,5,6,7,8-Hexahydrocyclohepta[c]Pyrazol-3-Ol: more information. [chemblink.com]
- 4. republicservices.com [republicservices.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. nyu.edu [nyu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
